Bromotriethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
bromo(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKORWKZRPKRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061489 | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-48-7 | |
| Record name | Bromotriethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, bromotriethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA DSSTox | |
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| Record name | Bromotriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Bromotriethylsilane as a Silylating Agent for Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients (APIs). Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. This technical guide provides a comprehensive overview of bromotriethylsilane as a silylating agent for the protection of alcohols. While less documented than its chloro-analogue, this compound offers a unique reactivity profile that can be advantageous in specific synthetic contexts. This document details the reaction mechanisms, experimental protocols, substrate scope, and applications of this compound in organic synthesis, with a particular focus on its relevance to drug development.
Introduction to Silylation and the Role of this compound
Silylation is the process of introducing a silyl group (R₃Si-) onto a molecule, most commonly to protect a reactive functional group.[1] For alcohols, silylation converts the hydroxyl group (-OH) into a silyl ether (-O-SiR₃), which is significantly less acidic and nucleophilic.[2] This masking of the alcohol's reactivity is crucial when performing reactions on other parts of a molecule that would otherwise be incompatible with a free hydroxyl group, such as Grignard reactions or reactions involving strong bases.[2]
The choice of the silylating agent is critical and dictates the stability of the resulting silyl ether. The stability is largely influenced by the steric bulk of the substituents on the silicon atom.[3] Triethylsilyl (TES) ethers, formed using reagents like this compound, offer a moderate level of stability, intermediate between the more labile trimethylsilyl (TMS) ethers and the more robust tert-butyldimethylsilyl (TBDMS) ethers.[3] This intermediate stability allows for selective deprotection, a valuable strategy in complex syntheses.
While chlorotriethylsilane (TESCl) is more commonly employed, this compound (TESBr) presents an alternative with potentially enhanced reactivity. Generally, silyl bromides are more reactive than their corresponding chlorides, which can be advantageous for the silylation of sterically hindered alcohols or for driving reactions to completion under milder conditions.[4]
Reaction Mechanism and Kinetics
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon atom, closely resembling an Sₙ2 mechanism.[1] The reaction is typically carried out in the presence of a base, such as imidazole or triethylamine, in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[5][6]
The accepted mechanism involves the following steps:
-
Activation of the Alcohol: The base deprotonates the alcohol to form a more nucleophilic alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic silicon atom of this compound.
-
Displacement: The bromide ion is displaced as a leaving group, forming the triethylsilyl ether and the protonated base.
The reactivity of the alcohol towards silylation is primarily governed by steric hindrance, following the general trend: primary > secondary > tertiary.[5] Tertiary alcohols may require more forcing conditions or the use of a more reactive silylating agent.[7]
Caption: General mechanism for the base-mediated silylation of an alcohol.
Experimental Protocols
While specific protocols for this compound are not abundantly found in the literature, a general procedure analogous to that for chlorotriethylsilane can be reliably employed.
General Protocol for the Silylation of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.[5]
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography if necessary.[5]
Silylation of Secondary and Tertiary Alcohols
For secondary and tertiary alcohols, longer reaction times or slightly elevated temperatures may be necessary to achieve high yields due to increased steric hindrance. The use of a stronger, non-nucleophilic base such as 2,6-lutidine may also be beneficial, particularly if the substrate is sensitive to the basicity of imidazole.
Quantitative Data
Quantitative data for the silylation of alcohols specifically with this compound is sparse in readily available literature. However, by drawing parallels with the more common chlorotriethylsilane, a general expectation of performance can be established. The following table summarizes typical yields and conditions for the silylation of various alcohols with silyl halides. It is anticipated that this compound would provide similar, if not slightly higher, yields under comparable or milder conditions due to its increased reactivity.
| Alcohol Type | Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary | TESCl | Imidazole | DMF | 0 to RT | 2-4 | >95 | [5] |
| Secondary | TESCl | Imidazole | DMF | RT | 4-8 | 90-95 | [5] |
| Tertiary | TESCl | 2,6-Lutidine | DCM | RT to 40 | 12-24 | 70-85 | [3] |
| Phenol | TESCl | Imidazole | DMF | RT | 2-4 | >95 | [5] |
Note: The data presented is primarily for chlorotriethylsilane and serves as a predictive guide for reactions with this compound.
Reactivity, Selectivity, and Applications in Drug Development
The triethylsilyl group is a moderately bulky protecting group, which allows for a degree of chemoselectivity in the silylation of polyols. Primary alcohols will react preferentially over secondary alcohols, and secondary over tertiary. This selectivity can be exploited in the synthesis of complex molecules where differential protection of hydroxyl groups is required.
In the context of drug development, the protection of alcohols is a frequent necessity. The ability to introduce a protecting group that is stable to a variety of synthetic transformations and can be removed under specific, mild conditions is invaluable. Triethylsilyl ethers are stable to most non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, as well as organometallic reagents.[5]
The deprotection of triethylsilyl ethers is typically achieved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[8] The moderate stability of the TES group allows for its selective removal in the presence of more robust silyl ethers like TBDMS or TBDPS, enabling orthogonal protection strategies.[8]
Caption: Common deprotection pathways for triethylsilyl ethers.
Comparison with Other Silylating Agents
The choice of silylating agent is a critical decision in synthetic planning. The following workflow provides a simplified decision-making process for selecting an appropriate silyl protecting group.
Caption: Decision workflow for selecting a silyl protecting group.
Conclusion
This compound is a valuable, albeit less common, reagent for the protection of alcohols as triethylsilyl ethers. Its presumed higher reactivity compared to chlorotriethylsilane may offer advantages in the silylation of challenging substrates. The moderate stability of the resulting TES ethers allows for their use in synthetic strategies requiring selective deprotection. For researchers and professionals in drug development, understanding the reactivity and applications of a range of silylating agents, including this compound, is essential for the efficient and successful synthesis of complex molecular targets. Further research into the specific applications and quantitative performance of this compound would be a valuable contribution to the field of organic synthesis.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
The Triethylsilyl (TES) Group: A Versatile Protecting Agent in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, particularly within the pharmaceutical and fine chemical industries, the strategic use of protecting groups is paramount to achieving desired molecular transformations. Among the arsenal of protecting groups for hydroxyl, amino, and carboxyl functionalities, silyl ethers, and specifically the triethylsilyl (TES) group, have carved out a significant niche. The TES group offers a unique balance of stability and reactivity, making it an invaluable tool for chemists. This guide provides a comprehensive overview of the introduction, stability, and cleavage of the TES protecting group, complete with experimental protocols and comparative data.
Introduction of the Triethylsilyl (TES) Group
The introduction of a TES group, or silylation, is typically achieved by treating a substrate containing a reactive functional group, such as an alcohol, amine, or carboxylic acid, with a triethylsilylating agent. The most common reagents are triethylsilyl chloride (TES-Cl) and the more reactive triethylsilyl trifluoromethanesulfonate (TESOTf).[1][2] The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (HCl or triflic acid).[3][4]
The choice of silylating agent and reaction conditions can be tailored based on the substrate's reactivity and the desired selectivity. For instance, primary alcohols are more readily silylated than secondary or tertiary alcohols due to reduced steric hindrance.[5] For less reactive substrates, the more electrophilic TESOTf is often employed.[1]
General Protection Workflow
The logical workflow for the protection of a functional group with a TES group followed by subsequent deprotection is illustrated below.
Caption: General workflow for TES protection and deprotection.
Stability of the TES Group
A key advantage of the TES group is its moderate stability, which positions it between the highly labile trimethylsilyl (TMS) ethers and the more robust tert-butyldimethylsilyl (TBDMS or TBS) ethers.[3] This intermediate stability is crucial for selective deprotection in multi-step syntheses where various protecting groups are employed.[6] TES ethers are generally stable to a wide range of non-acidic and non-fluoride reaction conditions, including many oxidation, reduction, and organometallic reagents.[5]
The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups impede the approach of reagents, such as acids, bases, or fluoride ions, that are necessary for cleavage.[6]
Relative Stability of Common Silyl Ethers
The generally accepted order of stability for common silyl ethers under acidic conditions is as follows: TMS < TES < TBDMS < TIPS < TBDPS [6]
This trend is also largely observed under basic and fluoride-mediated deprotection conditions.
Caption: Hierarchical stability of common silyl ethers.
| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | ~64 | ~10-100 |
| TBDMS/TBS | ~20,000 | ~20,000 |
| TIPS | ~700,000 | ~100,000 |
| Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.[7][8][9] |
Deprotection of the TES Group
The cleavage of TES ethers can be accomplished under a variety of conditions, allowing for flexibility in synthetic planning. The choice of deprotection method depends on the stability of other functional groups within the molecule. The three main strategies for deprotection are fluoride-mediated cleavage, acidic hydrolysis, and basic hydrolysis.
Fluoride-mediated deprotection is the most common and generally the most efficient method for cleaving silyl ethers. Reagents such as tetra-n-butylammonium fluoride (TBAF) are highly effective due to the formation of the exceptionally strong Si-F bond, which provides a powerful thermodynamic driving force for the reaction.[7]
Acidic hydrolysis can also be employed for TES ether cleavage. Mild acidic conditions, such as acetic acid in aqueous THF or formic acid in methanol, can selectively cleave TES ethers in the presence of more robust silyl ethers like TBDMS.[10][11][12]
Basic hydrolysis of TES ethers is also possible, although they are significantly more stable to basic conditions than TMS ethers.[7]
Mechanism of TES Protection and Deprotection
The protection of an alcohol with TES-Cl proceeds through a nucleophilic attack of the alcohol on the electrophilic silicon atom of TES-Cl. The reaction is typically facilitated by a base which deprotonates the alcohol, increasing its nucleophilicity, and neutralizes the HCl byproduct.[5] The deprotection with fluoride ions involves a nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the Si-O bond.[7]
References
- 1. Silyl Groups - Gelest [technical.gelest.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Bromotriethylsilane with Protic Functional Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of bromotriethylsilane (TESBr) with common protic functional groups, including alcohols, amines, thiols, and carboxylic acids. The silylation of these functional groups is a cornerstone of synthetic organic chemistry, primarily utilized for protection strategies, enhancing solubility, and activating functional groups for subsequent transformations. This compound, a member of the trialkylsilyl halide family, offers a versatile and reactive option for the introduction of the triethylsilyl (TES) protecting group.
Core Principles of Reactivity
The fundamental reaction governing the silylation of protic functional groups with this compound is a nucleophilic substitution at the silicon center. The protic functional group (or its conjugate base) acts as the nucleophile, attacking the electrophilic silicon atom and displacing the bromide ion. The general reactivity trend for the nucleophiles is primarily dictated by their intrinsic nucleophilicity and the acidity of the proton being replaced.
Generally, the order of reactivity for protic functional groups towards this compound is:
Thiols > Amines > Alcohols > Carboxylic Acids
This trend is influenced by several factors. Thiols are excellent nucleophiles due to the polarizability of sulfur. Amines are also highly nucleophilic. Alcohols, while good nucleophiles, are generally less reactive than amines. Carboxylic acids are the least reactive as the hydroxyl group is less nucleophilic and can be deprotonated to form a carboxylate, which is a poorer nucleophile.
Steric hindrance at both the protic functional group and the silicon electrophile also plays a crucial role. For instance, primary alcohols react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols.[1][2]
Comparative Reactivity Data
Table 1: Estimated Relative Reactivity of Protic Functional Groups with this compound
| Functional Group | Substrate Example | Estimated Relative Rate | Typical Reaction Conditions | Notes |
| Thiol | Thiophenol | ~100 | Room temperature, with or without a non-nucleophilic base | Highly reactive, often proceeds rapidly. |
| Amine (Primary) | Aniline | ~50 | 0 °C to room temperature, with a non-nucleophilic base | Generally fast reaction. |
| Amine (Secondary) | Diethylamine | ~20 | Room temperature to gentle heating, with a non-nucleophilic base | Slower than primary amines due to increased steric hindrance. |
| Alcohol (Primary) | Benzyl Alcohol | ~10 | 0 °C to room temperature, with a non-nucleophilic base | Standard silylation conditions are effective. |
| Alcohol (Secondary) | 2-Butanol | ~2 | Room temperature to heating, with a non-nucleophilic base | Slower reaction rates compared to primary alcohols. |
| Alcohol (Tertiary) | tert-Butanol | <1 | Elevated temperatures, stronger base, or prolonged reaction times | Significantly slower due to steric bulk. |
| Carboxylic Acid | Benzoic Acid | ~1 | Room temperature to heating, with a non-nucleophilic base | Often requires activation or conversion to the carboxylate salt. |
Table 2: Typical Reaction Parameters for Silylation with this compound
| Parameter | Recommended Conditions |
| Solvent | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF). |
| Base | Non-nucleophilic bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or imidazole are commonly used to scavenge the HBr byproduct. |
| Temperature | Varies from 0 °C to reflux, depending on the reactivity of the substrate. |
| Stoichiometry | Typically, a slight excess of this compound (1.1-1.5 equivalents) and the base (1.2-2.0 equivalents) relative to the protic functional group is used. |
Experimental Protocols
The following are detailed, representative protocols for the silylation of each class of protic functional group with this compound.
Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Add triethylamine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude triethylsilyl ether, which can be further purified by flash column chromatography if necessary.
Protocol 2: Silylation of a Primary Amine (e.g., Aniline)
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.5 M).
-
Add triethylamine (2.2 eq.).
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or flash chromatography.
Protocol 3: Silylation of a Thiol (e.g., Thiophenol)
-
To a stirred solution of thiophenol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M) in a flame-dried flask under an inert atmosphere, add triethylamine (1.2 eq.) at room temperature.
-
Add this compound (1.1 eq.) dropwise. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the S-triethylsilyl thioether, which is often pure enough for subsequent steps or can be purified by distillation.
Protocol 4: Silylation of a Carboxylic Acid (e.g., Benzoic Acid)
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Add triethylamine (1.5 eq.) and stir until a clear solution is obtained.
-
Add this compound (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, or gently heat to reflux if the reaction is slow. Monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Wash the filtrate with a cold, dilute aqueous HCl solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the triethylsilyl ester. Purification can be achieved by distillation under reduced pressure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the silylation of protic functional groups with this compound.
Caption: General mechanism of silylation.
Caption: Typical experimental workflow for silylation.
Conclusion
This compound is a highly effective reagent for the silylation of a wide range of protic functional groups. Understanding the relative reactivity of these groups, along with the influence of steric factors and reaction conditions, is paramount for the successful application of this reagent in complex organic synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and chemical sciences to effectively utilize this compound in their synthetic endeavors. Further optimization of the provided protocols may be necessary for specific substrates to achieve maximum yields and purity.
References
Bromotriethylsilane CAS number and chemical properties
Audience: Researchers, scientists, and drug development professionals.
Note: This guide provides information on Bromotrimethylsilane (CAS No. 2857-97-8). The user's original request for "Bromotriethylsilane" yielded results almost exclusively for the trimethyl-substituted compound, suggesting a possible typographical error. The data herein pertains to Bromotrimethylsilane.
Core Chemical Identity and Properties
Bromotrimethylsilane, also known as Trimethylsilyl bromide (TMSBr), is a versatile organosilicon compound widely used in organic synthesis.[1] It is a clear to yellowish liquid with a pungent odor.[2] Its utility stems from its ability to act as a mild and selective reagent for a variety of chemical transformations.[3]
Table 1: Chemical and Physical Properties of Bromotrimethylsilane
| Property | Value | Source(s) |
| CAS Number | 2857-97-8 | [4] |
| Molecular Formula | C₃H₉BrSi | [3] |
| Molecular Weight | 153.09 g/mol | |
| Boiling Point | 79 °C (lit.) | [3] |
| Melting Point | -43 °C | [3] |
| Density | 1.16 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.424 (lit.) | [3] |
| Flash Point | 32 °C (90 °F) | [3] |
| Solubility | Decomposes in water. Miscible with various organic solvents. | [3] |
| Stability | Moisture sensitive. Stable under inert atmosphere. | [3] |
Key Applications in Research and Development
Bromotrimethylsilane is a valuable reagent in organic chemistry, primarily utilized for:
-
Silylating Agent: It serves as a powerful silylating agent for the protection of functional groups such as alcohols, amines, and carboxylic acids.[3][5] The resulting trimethylsilyl (TMS) ethers or amines are stable under many reaction conditions but can be easily cleaved when desired.[2][5]
-
Cleavage of Functional Groups: TMSBr is a mild and selective reagent for the cleavage of lactones, epoxides, acetals, and phosphonate esters.[3]
-
Catalysis: In conjunction with other reagents, it can catalyze reactions such as the direct allylation of alcohols.[3]
-
Pharmaceutical Synthesis: It is widely used in the synthesis of pharmaceutical intermediates.[6][7] For example, it has been used in the synthesis of adefovir intermediates.[3] Its ability to selectively protect and deprotect functional groups is crucial in the multi-step synthesis of complex drug molecules.[6]
-
Formation of Silyl Enol Ethers: It is an effective reagent for the formation of silyl enol ethers.[3]
Experimental Protocols
3.1. Synthesis of Bromohydrins from Glycerol
A notable application of Bromotrimethylsilane is the selective conversion of glycerol into bromohydrins, which are valuable intermediates in the production of fine chemicals.[8] The reaction can be tuned to selectively produce either α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH).[8]
Methodology for the Synthesis of 1,3-dibromohydrin (1,3-DBH): [9]
-
Materials:
-
Glycerol (10 mmol, 0.921 g)
-
Bromotrimethylsilane (TMSBr) (25 mmol, 3.83 g, 3.3 mL)
-
Acetic Acid (AcOH) (0.33 mmol, 0.02 g, 0.19 mL)
-
15 mL screw-cap Pyrex® glass tube
-
-
Procedure:
-
Under a nitrogen atmosphere, add TMSBr to a mixture of glycerol and acetic acid in the Pyrex tube.
-
Heat the biphasic mixture at 60 °C for 9 hours with magnetic stirring.
-
Upon completion, two phases will form. The upper phase contains unreacted TMSBr and hexamethyldisiloxane.
-
Remove the upper phase using a Pasteur pipette.
-
The lower, pale yellow phase, containing the bromo derivatives, is subjected to distillation under vacuum to isolate the product.
-
Methodology for the Synthesis of 1-monobromohydrin (1-MBH): [9]
-
Materials:
-
Glycerol (10 mmol, 0.921 g)
-
Bromotrimethylsilane (TMSBr) (15 mmol, 2.30 g, 1.98 mL)
-
Acetic Acid (AcOH) (0.33 mmol, 0.02 g, 0.19 mL)
-
-
Procedure:
-
Combine the reactants in a suitable vessel under a nitrogen atmosphere.
-
Stir the biphasic mixture at 20 °C for 24 hours.
-
The lower, pale orange phase is subjected to evaporation at 50 °C / 5–10 mmHg to remove volatile compounds.
-
The final product is isolated via distillation at 50–60 °C / 3 × 10⁻² mmHg.
-
Diagrams and Workflows
4.1. Synthesis of Bromotrimethylsilane
Several methods exist for the preparation of Bromotrimethylsilane. The diagram below illustrates three common synthetic routes.[3]
Caption: Common synthetic routes to Bromotrimethylsilane.
4.2. Reaction Pathway: Conversion of Glycerol to Bromohydrins
The reaction of Bromotrimethylsilane with glycerol, catalyzed by acetic acid, proceeds through a proposed silyl derivative intermediate.[9]
Caption: Proposed reaction pathway for the synthesis of bromohydrins.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. lookchem.com [lookchem.com]
- 4. 2857-97-8 Cas No. | Bromotrimethylsilane | Apollo [store.apolloscientific.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromotrimethylsilane as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]
The Triethylsilyl Group: A Comprehensive Technical Guide to its Stability and Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triethylsilyl (TES) group is a versatile protecting group for hydroxyl functionalities, widely employed in the multi-step synthesis of complex organic molecules, including pharmaceuticals. Its intermediate stability, positioned between the labile trimethylsilyl (TMS) group and the more robust tert-butyldimethylsilyl (TBS) group, allows for strategic and selective deprotection. This technical guide provides an in-depth analysis of the stability of the TES group under various chemical conditions, detailed experimental protocols for its installation and removal, and a comparative assessment against other common silyl ethers.
Introduction to the Triethylsilyl Protecting Group
Silyl ethers are a cornerstone of modern organic synthesis, enabling the temporary masking of reactive hydroxyl groups to prevent undesired side reactions.[1] The choice of the silylating agent is critical and is dictated by the specific requirements of the synthetic route, including the stability of the protecting group to various reagents and conditions. The triethylsilyl (TES) group, with the structure -Si(CH₂CH₃)₃, offers a unique balance of reactivity and stability that makes it a valuable tool for synthetic chemists.[2][3]
The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[3][4] The TES group is more sterically hindered than the TMS group, rendering it more stable to acidic conditions and chromatographic purification, yet it is more susceptible to cleavage than bulkier silyl ethers like TBS, TBDPS, and TIPS.[1][5] This intermediate stability is a key advantage in complex syntheses where multiple hydroxyl groups need to be selectively deprotected.[2][3]
Quantitative Stability Data
The stability of the TES group relative to other common silyl ethers has been quantified under both acidic and basic conditions. This data is crucial for predicting the outcome of reactions and for designing selective deprotection strategies.
Relative Stability in Acidic Media
Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The rate of this hydrolysis is highly dependent on the steric hindrance around the silicon atom.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis[4][6] |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 1: Relative rates of acid-catalyzed hydrolysis of common silyl ethers.
Relative Stability in Basic Media
In basic media, the cleavage of silyl ethers proceeds via direct nucleophilic attack on the silicon atom. Steric hindrance again plays a crucial role in determining the rate of cleavage.
| Silyl Ether | Abbreviation | Relative Rate of Basic Hydrolysis[6] |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Table 2: Relative rates of base-catalyzed hydrolysis of common silyl ethers.
Stability Under Various Reaction Conditions
The TES group is robust enough to withstand a variety of reaction conditions commonly employed in organic synthesis.
-
Oxidizing Agents: TES ethers are generally stable to a wide range of oxidizing agents.[1] For instance, they are resistant to Swern and Dess-Martin periodinane oxidations, which are commonly used to convert alcohols to aldehydes and ketones.[7]
-
Reducing Agents: TES ethers are stable to most hydride reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8][9] This allows for the reduction of other functional groups within a molecule without affecting the TES-protected alcohol.
-
Organometallic Reagents: TES ethers are inert to common organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi).[10]
-
Chromatography: Unlike the more labile TMS ethers, TES ethers are sufficiently stable to endure purification by silica gel column chromatography.[5]
Experimental Protocols
Protection of a Primary Alcohol with Triethylsilyl Chloride (TESCl)
This protocol describes a general procedure for the protection of a primary alcohol using TESCl and imidazole as a base.
Materials:
-
Primary alcohol
-
Triethylsilyl chloride (TESCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.2 equiv).[2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylsilyl chloride (1.1 equiv) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.[2]
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[2]
Deprotection of a TES Ether under Mildly Acidic Conditions (Formic Acid)
This protocol describes the selective cleavage of a TES ether in the presence of a more robust TBDMS ether using formic acid in methanol.[11]
Materials:
-
TES-protected compound (may contain a TBDMS ether)
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the TES-protected compound (1.0 equiv) in methanol.[12]
-
Cool the solution to 5-10 °C.[12]
-
Slowly add a solution of 5-10% formic acid in methanol dropwise.[11][12]
-
Remove the cooling bath and stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.[12]
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection of a TES Ether using a Fluoride Source (TBAF)
This protocol describes the cleavage of a TES ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TES-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the TES-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary depending on the substrate.
-
Upon completion, dilute the reaction mixture with DCM or Et₂O.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates.[13] For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[13]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Hierarchical stability of common silyl ethers.
Caption: A general experimental workflow for TES deprotection.
Cleavage Mechanisms
Caption: Mechanism of acid-catalyzed TES ether cleavage.
Caption: Mechanism of fluoride-mediated TES ether cleavage.
Conclusion
The triethylsilyl group is a highly valuable and versatile protecting group in modern organic synthesis. Its intermediate stability provides a crucial advantage in multi-step synthetic sequences, allowing for its selective removal in the presence of more robust silyl ethers. The TES group's resilience to a wide array of common reagents, including oxidants, reductants, and organometallics, further enhances its utility. A thorough understanding of its stability profile, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to effectively harness the TES group in the synthesis of complex and biologically active molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. The reactivity of silyl ethers to the Swern reagent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Tale of Two Halides: An In-depth Technical Guide to Bromotriethylsilane vs. Chlorotriethylsilane for Silylation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the myriad of protecting groups for alcohols, silyl ethers stand out for their versatility, ease of formation, and tunable stability. Triethylsilyl (TES) ethers, in particular, offer a moderate level of stability, making them valuable tools in multi-step syntheses. The introduction of the TES group is most commonly achieved using either chlorotriethylsilane (TESCl) or bromotriethylsilane (TESBr). This technical guide provides a comprehensive comparison of these two reagents, delving into their reactivity, practical applications, and experimental considerations to aid researchers in selecting the optimal silylating agent for their specific needs.
Core Principles: Reactivity and Leaving Group Ability
The fundamental difference between this compound and chlorotriethylsilane lies in the nature of the halide leaving group. Bromide is a better leaving group than chloride due to its larger size and greater polarizability, which allows it to better stabilize the negative charge that develops during the transition state of the nucleophilic substitution reaction. This inherent difference in leaving group ability directly translates to a higher reactivity for this compound in silylation reactions.
The general mechanism for the silylation of an alcohol with a triethylsilyl halide proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom. This reaction is typically facilitated by a base, such as triethylamine or imidazole, which deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the resulting hydrohalic acid byproduct.
Signaling Pathway: General Silylation Mechanism```dot
Caption: A typical experimental workflow for the silylation of an alcohol.
Protocol 1: Silylation of Benzyl Alcohol with Chlorotriethylsilane
Materials:
-
Benzyl alcohol (1.0 eq)
-
Chlorotriethylsilane (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chlorotriethylsilane (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Projected Silylation of Benzyl Alcohol with this compound
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq) or Imidazole (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a strict inert atmosphere, add benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM or MeCN.
-
Add triethylamine (1.5 eq) or imidazole (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C or -20 °C in an appropriate cooling bath.
-
Slowly add this compound (1.1 eq) dropwise to the vigorously stirred solution.
-
Stir the reaction at the cooled temperature for 30 minutes to 2 hours, monitoring closely by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution at the cooled temperature.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Note: Due to the higher reactivity of this compound, it is advisable to use a slightly lower stoichiometry of the silylating agent and maintain a lower reaction temperature to control the reaction and minimize potential side products. The choice of base can also influence the reaction rate, with imidazole often acting as a more effective catalyst.
Logical Relationships: Choosing the Right Reagent
The decision to use this compound versus chlorotriethylsilane is a nuanced one, guided by the specific demands of the synthetic problem at hand. The following diagram illustrates the key considerations in this decision-making process.
Caption: Decision-making flowchart for selecting between TESBr and TESCl.
Conclusion
Both this compound and chlorotriethylsilane are effective reagents for the introduction of the triethylsilyl protecting group. Chlorotriethylsilane is the more commonly used reagent due to its lower cost, greater stability, and well-established protocols. It is the reagent of choice for the routine silylation of primary and secondary alcohols.
This compound, with its enhanced reactivity, serves as a powerful alternative for more challenging substrates, such as sterically hindered or electronically deactivated alcohols. This increased reactivity can lead to faster reaction times and improved yields in difficult cases. However, its use requires more careful control of reaction conditions to avoid side reactions.
Ultimately, the selection between these two reagents should be made on a case-by-case basis, taking into account the nature of the substrate, the desired reaction outcome, and the overall synthetic strategy. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and optimize their silylation reactions for the successful synthesis of complex molecules.
An In-depth Technical Guide to the Synthesis of Triethylsilyl Ethers Using Bromotriethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of triethylsilyl (TES) ethers, a crucial protecting group strategy in multi-step organic synthesis. While protocols often cite the use of chlorotriethylsilane, this document focuses on the application of bromotriethylsilane (Et₃SiBr), a reagent of analogous and often enhanced reactivity. The principles, mechanisms, and experimental procedures detailed herein are compiled to assist researchers in effectively utilizing this versatile silylating agent.
Introduction: The Triethylsilyl (TES) Group in Organic Synthesis
In the complex landscape of pharmaceutical development and fine chemical synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. Alcohols, being ubiquitous and reactive moieties, often require temporary masking to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability to a range of non-acidic and non-fluoride conditions, and reliable methods for their cleavage.
The triethylsilyl (TES) group offers a moderate level of steric bulk and stability. Its stability is greater than the trimethylsilyl (TMS) group but less than the more sterically hindered tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups. This intermediate stability allows for selective removal in the presence of more robust silyl ethers, a valuable feature in complex syntheses. The formation of silyl ethers is typically achieved by reacting an alcohol with a silyl halide in the presence of a base.[1]
Synthesis of Triethylsilyl Ethers with this compound
The synthesis of TES ethers from alcohols and this compound proceeds via a nucleophilic substitution at the silicon atom. The alcohol, often deprotonated by a base to form a more nucleophilic alkoxide, attacks the electrophilic silicon center, displacing the bromide ion.
General Reaction Scheme: R-OH + Et₃SiBr + Base → R-O-TES + [Base-H]⁺Br⁻
The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the silylating agent and the product.
The silylation of an alcohol with a silyl halide like this compound in the presence of a nitrogenous base such as imidazole or triethylamine follows a well-established mechanism. The base plays a dual role: it can act as a general base to deprotonate the alcohol or as a nucleophilic catalyst.
When a highly nucleophilic catalyst like imidazole is used, it first attacks the this compound to form a highly reactive intermediate, the N-triethylsilylimidazolium bromide salt. This intermediate is a much more potent silylating agent than this compound itself. The alcohol then attacks the silicon atom of this activated complex, and the liberated imidazole is regenerated, completing the catalytic cycle. An auxiliary base (like triethylamine) or a stoichiometric amount of imidazole is required to neutralize the hydrogen bromide generated during the reaction.[2]
References
The Strategic Role of Bromotriethylsilane in Protecting Group Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal of silylating agents, the triethylsilyl (TES) group occupies a crucial position due to its intermediate stability, offering a balance between the more labile trimethylsilyl (TMS) ethers and the robust tert-butyldimethylsilyl (TBDMS) ethers.[1] This guide delves into the specific role of bromotriethylsilane as a reagent for the introduction of the TES protecting group, providing a comprehensive overview of its applications, reactivity, and experimental protocols. While chlorotriethylsilane (TESCl) is more commonly employed, understanding the nuances of this compound can provide valuable options in complex synthetic strategies.
The Triethylsilyl (TES) Protecting Group: A Profile
The triethylsilyl group is primarily used for the protection of alcohols, though it has also been applied to amines and carboxylic acids.[2] The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom.[3] The TES group's moderate steric hindrance provides a good equilibrium between ease of formation and stability under a range of reaction conditions, excluding strongly acidic or fluoride-containing environments.[4] This intermediate stability is a key advantage, enabling its selective removal in the presence of more robust silyl ethers like TBDMS or triisopropylsilyl (TIPS), a critical feature in orthogonal protection strategies.[1][4]
Relative Stability of Common Silyl Ethers
The choice of a silyl protecting group is a critical decision in synthetic planning. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions, illustrating the intermediate nature of the TES group.
| Silylating Agent | Silyl Group Abbreviation | Relative Steric Hindrance | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| Chlorotrimethylsilane | TMS | Low | 1 | 1 |
| This compound / Chlorotriethylsilane | TES | Moderate | 64 | 10-100 |
| tert-Butyldimethylchlorosilane | TBDMS / TBS | High | 20,000 | ~20,000 |
| Triisopropylchlorosilane | TIPS | Very High | 700,000 | 100,000 |
| tert-Butyldiphenylchlorosilane | TBDPS | Very High | 5,000,000 | ~20,000 |
Data compiled from various sources.[5][6] The values are relative rates of hydrolysis compared to the Trimethylsilyl (TMS) ether.
This compound in TES Protection: Reactivity and Advantages
While chlorotriethylsilane is the most common reagent for introducing the TES group, this compound offers a potentially more reactive alternative. Generally, for halotrialkylsilanes, the reactivity trend is I > Br > Cl > F. This suggests that this compound would be a more powerful silylating agent than chlorotriethylsilane, which could be advantageous for the protection of sterically hindered alcohols or for reactions that are sluggish with the chloro analogue.
The reaction mechanism for the formation of a triethylsilyl ether from an alcohol and a halotriethylsilane is generally accepted to proceed through an SN2-type reaction at the silicon center.[4][7] A base, such as imidazole or triethylamine, is typically used to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 7. sphinxsai.com [sphinxsai.com]
Methodological & Application
Application Notes & Protocols: Triethylsilylation of Primary Alcohols Using Bromotriethylsilane
This document provides a comprehensive guide to the protection of primary alcohols as their triethylsilyl (TES) ethers using bromotriethylsilane. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for hydroxyl group protection in multi-step organic synthesis.
Introduction: The Strategic Role of Triethylsilyl Ethers
In the intricate landscape of organic synthesis, the strategic protection and deprotection of functional groups are paramount. Silylation, the introduction of a silyl group (R₃Si) to a molecule, is a cornerstone technique for protecting reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2][3] The resulting silyl ethers exhibit enhanced stability, particularly towards basic conditions, and increased volatility, which can be advantageous for purification and analysis by gas chromatography.[1][4]
The triethylsilyl (TES) group occupies a strategic position in the hierarchy of silyl protecting groups. TES ethers are significantly more stable than trimethylsilyl (TMS) ethers but are more labile than the bulkier tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers.[5] This intermediate stability allows for the selective removal of the TES group in the presence of more robust silyl ethers, a critical feature in complex synthetic pathways.[5] this compound (Et₃SiBr) serves as an effective reagent for this transformation, offering a balance of reactivity and handling characteristics.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The silylation of an alcohol with a halosilane, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is contingent on the activation of the alcohol and the presence of a suitable base to neutralize the acid byproduct.
Causality of Reagents:
-
Alcohol Activation: The reaction is initiated by a base, which deprotonates the primary alcohol (ROH) to form a more nucleophilic alkoxide anion (RO⁻).[1]
-
Nucleophilic Attack: The alkoxide anion then attacks the electrophilic silicon atom of the this compound.
-
Displacement: This attack displaces the bromide anion as a leaving group, forming the desired triethylsilyl ether (ROSiEt₃) and a protonated base (e.g., triethylammonium bromide).
While a simple amine base like triethylamine (Et₃N) is often sufficient to drive the reaction, more nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) or imidazole can be employed to accelerate the transformation.[6][7][8] These catalysts react with the silylating agent to form a highly reactive silylonium intermediate, which is then more susceptible to attack by the alcohol.[7][9] The auxiliary base (e.g., Et₃N) is crucial for regenerating the catalyst and driving the reaction to completion.[6][7][8][9]
Caption: Generalized SN2 mechanism for the silylation of a primary alcohol.
Detailed Experimental Protocol
This protocol describes a general procedure for the triethylsilylation of a primary alcohol. Reagent quantities should be calculated based on the molar amount of the starting alcohol.
3.1. Materials and Reagents
-
Primary Alcohol (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Anhydrous Triethylamine (Et₃N) or Imidazole (1.5 - 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Reagents for TLC analysis (e.g., silica plates, eluent, staining agent)
3.2. Equipment
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and needles/syringes
-
Inert gas manifold (Schlenk line)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
3.3. Experimental Workflow Diagram
Caption: Step-by-step workflow for TES ether synthesis and validation.
3.4. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 equiv) and the chosen base (e.g., triethylamine, 2.0 equiv).
-
Dissolution: Add sufficient anhydrous solvent (e.g., DCM) to dissolve the solids and ensure effective stirring.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.2 equiv) to the reaction mixture dropwise via syringe over several minutes. A precipitate (ammonium salt) will likely form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[5][10] Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, 3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5] To prevent acid-catalyzed deprotection on the column, it is advisable to pre-treat the silica gel by eluting with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent).[5]
Optimization of Reaction Parameters
The efficiency and selectivity of the silylation reaction are highly dependent on the choice of base and solvent. Reaction rates are significantly faster in Lewis basic solvents like DMF compared to less polar solvents like DCM.[6][8][9]
| Parameter | Options & Considerations | Rationale & Field Insights |
| Silylating Agent | This compound (Et₃SiBr), Chlorotriethylsilane (Et₃SiCl) | Et₃SiBr is often more reactive than Et₃SiCl. Both are corrosive and moisture-sensitive.[11] |
| Base | Auxiliary: Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA) Catalytic/Primary: Imidazole, 2,6-Lutidine, DMAP | An auxiliary base is required to neutralize the HBr byproduct and regenerate any catalyst.[6][7] Imidazole is highly effective, especially with chlorosilanes.[11] 2,6-Lutidine is a bulky, non-nucleophilic base often used with silyl triflates.[12] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Aprotic solvents are essential to prevent hydrolysis of the silylating agent.[11][13] DMF can accelerate the reaction but complicates workup due to its high boiling point.[6][8] DCM is a common choice for its inertness and ease of removal. |
| Temperature | 0 °C to Room Temperature (RT) | The reaction is typically initiated at 0 °C to control any initial exotherm and then allowed to proceed at room temperature.[11] |
| Stoichiometry | Alcohol (1.0 equiv), Silyl Halide (1.1-1.5 equiv), Base (1.5-2.5 equiv) | A slight excess of the silylating agent and base ensures complete conversion of the alcohol.[11] |
Trustworthiness: A Self-Validating System
To ensure the integrity of the protocol and the identity of the product, a systematic approach to reaction monitoring and product characterization is essential.
5.1. Reaction Monitoring
-
Thin Layer Chromatography (TLC): TLC is the primary method for monitoring the reaction's progress.[5] A co-spot of the starting material alongside the reaction mixture will clearly show the consumption of the alcohol. The silylated product will have a higher Rf value (be less polar) than the starting alcohol.
5.2. Product Characterization
Once purified, the triethylsilyl ether should be characterized by standard spectroscopic methods to confirm its structure and purity.
-
¹H NMR Spectroscopy: Successful silylation is confirmed by the disappearance of the alcohol's hydroxyl proton signal (-OH) and the appearance of new signals corresponding to the triethylsilyl group: a quartet around 0.6 ppm (6H, -Si-CH ₂-CH₃) and a triplet around 0.95 ppm (9H, -Si-CH₂-CH ₃).
-
¹³C NMR Spectroscopy: The appearance of two new aliphatic signals for the ethyl groups on the silicon atom confirms the presence of the TES group.
-
Infrared (IR) Spectroscopy: The most telling evidence is the disappearance of the broad O-H stretching band (typically 3200-3600 cm⁻¹) from the starting alcohol and the appearance of strong Si-O stretching bands around 1050-1100 cm⁻¹.
-
Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) or other soft ionization techniques will confirm the molecular weight of the protected alcohol. Silylated compounds often give characteristic fragmentation patterns that can aid in structure elucidation.[1]
Safety Precautions and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: this compound is flammable, corrosive, and reacts violently with water, releasing HBr gas.[14][15][16] It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.[15][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty gloves (e.g., nitrile over neoprene).[15][17]
-
Handling:
-
All operations must be conducted in a well-ventilated chemical fume hood.[14][16][17]
-
Use spark-proof tools and ground all equipment to prevent static discharge.[16][17]
-
Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.
-
Keep away from heat, sparks, and open flames.[14]
-
-
Spills and Waste Disposal:
-
In case of a spill, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal.[17] Do not use water.
-
Unused or quenched reagent must be disposed of as hazardous chemical waste according to institutional guidelines.
-
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. General Silylation Procedures - Gelest [technical.gelest.com]
- 13. thomassci.com [thomassci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Silylation of Alcohols using Bromotriethylsilane with an Imidazole Promoter
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a crucial strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups within a molecule. Trialkylsilyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and tunable lability for deprotection. Bromotriethylsilane (Et₃SiBr) in conjunction with an imidazole promoter offers a robust and efficient method for the formation of triethylsilyl (TES) ethers. The higher reactivity of the silicon-bromine bond compared to the more common silicon-chloride bond can lead to faster reaction times and improved yields, particularly with sterically hindered alcohols.
Imidazole plays a dual role in this reaction. It acts as a base to neutralize the hydrobromic acid (HBr) byproduct, and more importantly, it can act as a nucleophilic catalyst. The initial reaction between this compound and imidazole forms a highly reactive silylating intermediate, N-(triethylsilyl)imidazolium bromide. This intermediate readily transfers the triethylsilyl group to the alcohol, regenerating imidazole to continue the catalytic cycle. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) can further accelerate the reaction.
Reaction Mechanism and Workflow
The silylation of an alcohol with this compound and imidazole generally proceeds through the formation of a reactive silylating agent, followed by nucleophilic attack by the alcohol.
Caption: Figure 1. Silylation Reaction Workflow
The signaling pathway below illustrates the catalytic role of imidazole in the silylation reaction.
Caption: Figure 2. Catalytic Cycle of Imidazole
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the triethylsilylation of various alcohol substrates using this compound and imidazole. The data is compiled based on established protocols for analogous silyl halides and the known reactivity of this compound.[1][2]
| Substrate (Alcohol Type) | Et₃SiBr (eq.) | Imidazole (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Benzyl alcohol (1°) | 1.1 | 2.2 | DMF | 25 | 1-3 | >95 |
| 1-Octanol (1°) | 1.1 | 2.2 | DMF | 25 | 1-3 | >95 |
| Cyclohexanol (2°) | 1.2 | 2.5 | DMF | 25 | 4-8 | 90-95 |
| 4-tert-Butylcyclohexanol (2°, hindered) | 1.2 | 2.5 | DMF | 40 | 12-24 | 85-90 |
| 1-Adamantanol (3°, hindered) | 1.5 | 3.0 | DMF | 60 | 24-48 | 70-80 |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Triethylsilylation of a Primary Alcohol
This protocol describes the protection of a primary alcohol, using benzyl alcohol as an example.
Materials:
-
Benzyl alcohol (1.0 eq.)
-
This compound (Et₃SiBr) (1.1 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Add imidazole (2.2 eq.) to the solution and stir until fully dissolved.
-
Slowly add this compound (1.1 eq.) to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water to remove residual DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Procedure for the Triethylsilylation of a Sterically Hindered Secondary Alcohol
This protocol is adapted for more sterically demanding substrates, such as 4-tert-butylcyclohexanol, and may require elevated temperatures and longer reaction times.
Materials:
-
4-tert-Butylcyclohexanol (1.0 eq.)
-
This compound (Et₃SiBr) (1.2 eq.)
-
Imidazole (2.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Other materials as listed in Protocol 1.
Procedure:
-
Follow steps 1-3 from Protocol 1, using the stoichiometry indicated above.
-
After the addition of this compound, heat the reaction mixture to 40°C using an oil bath.
-
Maintain the temperature and stir the reaction for 12-24 hours, monitoring by TLC.
-
Once the reaction has reached completion or no further conversion is observed, cool the mixture to room temperature.
-
Follow the work-up and purification steps (5-9) as described in Protocol 1.
Troubleshooting and Optimization
-
Low Yields: If the reaction is sluggish or yields are low, ensure all reagents and the solvent are anhydrous. The presence of water will consume the this compound. Increasing the temperature or the equivalents of Et₃SiBr and imidazole may also improve conversion. For particularly difficult substrates, using a more polar solvent or a stronger, non-nucleophilic base in conjunction with imidazole could be explored.
-
Side Reactions: In complex molecules, the basicity of imidazole may cause undesired side reactions. Using a less basic promoter system, such as 2,6-lutidine, might be a suitable alternative, although reaction times may be longer.[1]
-
Difficult Purification: DMF can be challenging to remove completely. Thorough washing of the combined organic extracts with water is essential. If the product is water-soluble, alternative solvents such as dichloromethane (DCM) or acetonitrile (MeCN) should be considered, though reaction rates may be slower in DCM.[3]
Conclusion
The use of this compound with an imidazole promoter is a highly effective method for the silylation of alcohols. The procedure is generally high-yielding and can be adapted for a wide range of substrates, from simple primary alcohols to more complex, sterically hindered systems. By adjusting stoichiometry, temperature, and reaction time, this protocol can be optimized to suit the specific needs of a synthetic route, making it a valuable tool for professionals in research and drug development.
References
Application Notes and Protocols: Selective Deprotection of Triethylsilyl (TES) Ethers
Introduction
Triethylsilyl (TES) ethers are frequently employed as protecting groups for hydroxyl functionalities in the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products.[1] Their moderate stability is a key feature, enabling their selective removal in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), as well as other protecting groups.[1][2] This orthogonal deprotection capability is essential for synthetic efficiency.[2] The selective cleavage of TES ethers can be accomplished under acidic, basic, or fluoride-mediated conditions, with the choice of method depending on the substrate's sensitivity and the presence of other functional groups.[1] Generally, the stability of common silyl ethers towards acidic hydrolysis follows the order: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[1][3]
These application notes provide detailed protocols for several common and selective methods for TES ether deprotection.
Comparative Data of Deprotection Protocols
The following table summarizes various methods for the selective deprotection of TES ethers, highlighting the reagents, conditions, and reported yields for comparison.
| Reagent(s) | Substrate Type | Conditions | Reaction Time | Yield (%) | Selectivity Notes | Ref. |
| 5-10% Formic Acid in Methanol | Alcohols | 0 °C to RT | Varies | High | Selective over TBDMS | [4][5] |
| Hydrogen Fluoride-Pyridine (HF•pyr) | Alcohols | Not specified | 2 - 3 h | Not specified | Can be selective over other silyl ethers | [3] |
| p-Toluenesulfonic Acid (p-TsOH) | Alcohols | Methanol, 0 °C | 1 - 2 h | Not specified | General acidic cleavage | [3] |
| Diisobutylaluminium Hydride (DIBAL-H) | Primary Alcohols | Toluene or CH₂Cl₂, -78 °C to 0 °C | 1 h | Varies | Selective for primary TES over secondary TES | [1][3] |
| Lithium Acetate Dihydrate (LiOAc·2H₂O) | Phenols | DMF/H₂O, RT to 70 °C | Varies | Varies | Highly selective for phenolic TES ethers | [1][6] |
| Iron(III) Tosylate (Catalytic) | Alcohols | Not specified | Varies | Varies | Mild and environmentally benign | [1][7] |
| Catecholborane/Wilkinson's Catalyst | Alcohols | Not specified | Varies | Good | Selective over TBS and TIPS | [3] |
Experimental Protocols
Herein are detailed experimental protocols for the selective deprotection of TES ethers.
Protocol 1: Selective Deprotection using Formic Acid in Methanol [4][5]
This method is effective for the selective cleavage of TES ethers in the presence of TBDMS groups under mild acidic conditions.
Materials:
-
TES-protected compound
-
Anhydrous Methanol (MeOH)
-
Formic Acid (HCOOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TES-protected compound (1.0 equiv) in methanol to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 5-10% solution of formic acid in methanol (v/v) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Selective Deprotection of Primary TES Ethers using Diisobutylaluminium Hydride (DIBAL-H) [1][3]
This protocol is particularly useful for the selective deprotection of primary TES ethers in the presence of secondary TES ethers.
Materials:
-
TES-protected compound
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous toluene or dichloromethane
-
Methanol (MeOH)
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve the TES-protected compound (1.0 equiv) in anhydrous toluene or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.1-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for a specified time (e.g., 30 minutes), then allow it to warm to 0 °C and stir for an additional 30 minutes.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt.[1]
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.[1]
-
Separate the layers and extract the aqueous phase with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Protocol 3: Selective Deprotection of Phenolic TES Ethers using Catalytic Lithium Acetate [1][6]
This method offers high selectivity for the deprotection of phenolic TES ethers while leaving aliphatic TES ethers intact.
Materials:
-
Phenolic TES-protected compound
-
Lithium acetate dihydrate (LiOAc·2H₂O)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aryl TES ether (1.0 equiv) in a mixture of DMF and water (e.g., 50:1), add lithium acetate dihydrate (0.1 equiv).[1]
-
Stir the solution at the appropriate temperature (room temperature for activated phenols, or up to 70 °C for less reactive substrates).[1]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.[1]
-
Wash the organic layer twice with brine.[1]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the resulting phenol as needed.
Protocol 4: Deprotection using Hydrogen Fluoride-Pyridine (HF•pyr) [3]
HF-pyridine is a common reagent for the cleavage of silyl ethers and can be used for the selective deprotection of TES ethers.
Materials:
-
TES-protected compound
-
Hydrogen fluoride-pyridine complex (HF•pyr)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃)
Procedure:
-
Prepare a stock solution of HF•pyr (e.g., 2 mL of HF•pyr, 4 mL pyridine, 16 mL THF).[3]
-
To the silylated alcohol (180 mmol), add 4 mL of the stock solution.[3]
-
Stir the reaction for 2 to 3 hours, monitoring by TLC.[3]
-
Carefully quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by chromatography.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for the selective deprotection of triethylsilyl ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Application of Bromotriethylsilane in Multi-Step Natural Product Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The triethylsilyl (TES) group is a crucial tool in the synthetic chemist's arsenal for the protection of hydroxyl functionalities during the multi-step synthesis of complex natural products. Its intermediate stability allows for selective introduction and removal, navigating the intricate balance of reactivity and stability required in the assembly of architecturally complex molecules. Bromotriethylsilane, while less commonly cited than triethylsilyl chloride (TESCl) or triethylsilyl trifluoromethanesulfonate (TESOTf), serves as an effective reagent for the formation of triethylsilyl ethers. These ethers are robust enough to withstand a variety of non-acidic and non-fluoride reaction conditions, yet they can be cleaved under mild conditions that leave more sterically hindered silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, intact.[1][2] This orthogonality is a cornerstone of modern synthetic strategy, enabling chemists to unveil reactive sites in a controlled and sequential manner.
The relative stability of common silyl ethers is a key consideration in synthetic planning. Under acidic conditions, the lability of silyl ethers generally follows the trend: TMS (trimethylsilyl) < TES < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[3] This predictable hierarchy allows for the selective deprotection of a TES ether in the presence of a TBDMS ether, a common scenario in the synthesis of polyfunctional molecules.
This document provides detailed protocols for the protection of alcohols using triethylsilylating agents and for the selective deprotection of the resulting TES ethers, supported by quantitative data to aid in experimental design.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using Triethylsilyl Chloride
This protocol describes the protection of a primary alcohol using triethylsilyl chloride and imidazole. This compound can be used as an alternative to triethylsilyl chloride, typically under similar conditions.
Materials:
-
Alcohol (e.g., a primary alcohol-containing intermediate in a natural product synthesis) (1.0 eq)
-
Triethylsilyl chloride (TESCl) (1.1 eq) or this compound
-
Imidazole (1.5 - 2.2 eq)[1]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF to make a 0.5 M solution.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylsilyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[2]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Selective Deprotection of a Triethylsilyl Ether using Formic Acid
This protocol is particularly useful for the selective cleavage of a TES ether in the presence of a more robust TBDMS ether.[4]
Materials:
-
TES-protected compound (1.0 eq)
-
Methanol (MeOH)
-
Formic acid (5-10% solution in methanol)[4]
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve the TES-protected compound (1.0 eq) in methanol (e.g., 10 mL per 0.58 mmol of substrate).[4]
-
Cool the solution to 5-10 °C in an ice-water bath and stir for 5 minutes.
-
Slowly add a freshly prepared solution of 5-10% formic acid in methanol dropwise.[2]
-
Remove the cooling bath and stir the reaction mixture vigorously at room temperature for 1-2 hours.[4]
-
Monitor the reaction progress by TLC. The TBDMS-protected alcohol will remain intact.[2]
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and perform a standard aqueous workup (extraction with an organic solvent, washing with brine, drying, and concentration).
-
Purify the deprotected alcohol by flash column chromatography.
Data Presentation
The choice of deprotection reagent is critical for achieving selectivity in a multi-step synthesis. The following tables summarize quantitative data for various methods of TES ether protection and deprotection.
Table 1: Reaction Conditions for the Protection of Alcohols as Triethylsilyl Ethers [5]
| Reagent System | Solvent | Temperature (°C) | Time | Yield (%) |
| TESCl, Pyridine | - | RT | 30 min - 12 h | 85 - 87 |
| TESOTf, Et₃N | CH₂Cl₂ | -78 | 30 min | 92 |
| TESCl, Imidazole | DMF | 0 | 60 min | 99 |
| TESOTf, 2,6-Lutidine | CH₂Cl₂ | RT | 30 min | 83 - 92 |
Table 2: Comparison of Reagents for the Selective Deprotection of Triethylsilyl Ethers
| Reagent System | Solvent | Temperature (°C) | Time | Substrate Scope | Selectivity over TBDMS | Yield (%) | Reference |
| 5-10% Formic Acid | MeOH | RT | 1 - 2 h | Primary and secondary alcohols | High | 70 - 95 | [4] |
| HF•Pyridine (4%) | Pyridine | 0 - RT | 1 - 2 h | Can lead to partial deprotection of TBDMS ethers | Moderate to Low | 20 - 50 | [4] |
| Pd/C (10%) | MeOH or EtOH | RT | - | Effective for selective deprotection | High | - | [4] |
| Diisobutylaluminium Hydride (DIBAL-H) | CH₂Cl₂ | -78 to 0 | - | Selective for primary TES ethers in the presence of secondary TES ethers | High | - | [6] |
| n-Bu₄N⁺F⁻ (TBAF) | THF | RT | 2 - 4 h | Generally non-selective, cleaves most silyl ethers | Low | 72 - 88 | [5] |
Mandatory Visualization
The following diagrams illustrate the logical workflow for employing a triethylsilyl protecting group strategy in a multi-step synthesis and the decision-making process for selective deprotection.
Caption: Workflow for the use of a TES protecting group.
Caption: Decision pathway for selective silyl ether deprotection.
References
Application Notes: Orthogonal Silyl Protection - Introducing a Triethylsilyl (TES) Group in the Presence of a tert-Butyldimethylsilyl (TBDMS) Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
In complex, multi-step organic synthesis, the strategic use of orthogonal protecting groups is essential for achieving high yields and minimizing side reactions. Trialkylsilyl ethers are among the most versatile protecting groups for hydroxyl functionalities due to their tunable stability. This document provides a detailed guide for the selective introduction of a triethylsilyl (TES) ether onto a molecule that already contains the more robust tert-butyldimethylsilyl (TBDMS) protecting group. This strategy leverages kinetic control based on steric hindrance, allowing for the differential protection of multiple hydroxyl groups within the same molecule.
Principle of Selectivity
The successful orthogonal protection of alcohols with different silyl groups hinges on the significant differences in their steric bulk and, consequently, their reactivity and stability.
-
Steric Hindrance: The TBDMS group, with its bulky tert-butyl substituent, is significantly larger than the TES group, which has three ethyl substituents. This steric bulk is the primary determinant of both the rate of formation and the stability of the corresponding silyl ether.[1][2]
-
Kinetic Control of Silylation: The rate of silylation is highly sensitive to the steric environment of both the alcohol and the silylating agent. Less sterically hindered primary alcohols react much faster than secondary or tertiary alcohols.[3][4] Similarly, a less bulky silylating agent like triethylsilyl chloride (TESCl) will react more readily than a bulkier one like tert-butyldimethylsilyl chloride (TBDMSCl).[2]
This differential reactivity allows for the selective protection of a less hindered alcohol (e.g., a primary alcohol) with TESCl, even in the presence of a more hindered alcohol that is already protected with a TBDMS group. The pre-existing TBDMS ether remains intact due to its high stability.
-
Relative Stability: The stability of common silyl ethers under acidic or fluoride-mediated cleavage conditions follows a well-established trend. The TES group is significantly more labile than the TBDMS group, allowing for its selective removal at a later synthetic stage if required.[1][5]
The logical basis for this selective protection strategy is illustrated in the diagram below.
Data Presentation
The significant difference in stability between TES and TBDMS ethers is fundamental to their use in orthogonal protection schemes. The following tables summarize their relative stability and the typical outcomes of selective protection reactions.
Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
| TMS | ~1 |
| TES | ~64 |
| TBDMS | ~20,000 |
| TIPS | ~700,000 |
| TBDPS | ~5,000,000 |
| Data sourced from literature reports.[1] |
Table 2: Representative Yields for Selective TES Protection
| Substrate | Silylating Agent | Conditions | Product | Typical Yield |
| Molecule with 1°-OH and 2°-O-TBDMS | TESCl, Imidazole | DMF, 0 °C to RT, 2-4 h | Molecule with 1°-O-TES and 2°-O-TBDMS | >90% |
| Molecule with 1°-OH and 2°-OH (for comparison) | TESCl, Imidazole | DMF, 0 °C to RT, 2-4 h | Molecule with 1°-O-TES and 2°-OH (major) | High |
| Molecule with two 1°-OH groups (e.g., 1,4-benzenedimethanol) | TBDMSCl (1 eq.) | DMF, Imidazole, RT | Mono-TBDMS protected diol | ~50-60% |
Experimental Protocols
This section provides a detailed protocol for the selective protection of a primary alcohol with a TES group in the presence of a TBDMS-protected secondary alcohol.
Protocol: Selective Silylation of a Primary Alcohol with TESCl
Objective: To selectively protect a primary hydroxyl group as a triethylsilyl (TES) ether in a substrate already containing a tert-butyldimethylsilyl (TBDMS) protected secondary hydroxyl group.
Materials:
-
Substrate containing one primary -OH and one secondary -O-TBDMS group (1.0 eq)
-
Triethylsilyl chloride (TESCl) (1.1 - 1.2 eq)
-
Imidazole (2.2 - 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substrate (1.0 eq) and imidazole (2.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Silylating Agent:
-
Slowly add triethylsilyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers sequentially with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired di-protected product.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the selective TES protection protocol.
Conclusion
The selective introduction of a TES group in the presence of a TBDMS group is a reliable and high-yielding strategy rooted in the fundamental principles of steric hindrance. By using a less sterically demanding silylating agent (TESCl), it is possible to kinetically favor the protection of a less hindered primary alcohol while leaving a pre-existing, robust TBDMS group on a more hindered secondary alcohol untouched. This orthogonal approach provides synthetic chemists with the flexibility required to manipulate multiple hydroxyl groups independently, which is a critical capability in the synthesis of complex natural products and pharmaceutical agents.
References
Application Notes and Protocols: Formic Acid Method for Selective TES Ether Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry, the strategic protection and deprotection of hydroxyl groups are of paramount importance. Triethylsilyl (TES) ethers are frequently employed as protecting groups for alcohols due to their ease of installation and general stability. However, their selective removal in the presence of other silyl ethers, such as the more robust tert-butyldimethylsilyl (TBDMS) group, can be challenging. This document outlines a mild, efficient, and cost-effective method for the chemoselective deprotection of TES ethers using formic acid. This method demonstrates excellent yields and selectivity, leaving other protecting groups like TBDMS ethers intact.[1][2]
Principle and Selectivity
The selective deprotection of TES ethers in the presence of other silyl ethers, such as TBDMS, using formic acid is primarily driven by steric hindrance. The acidic hydrolysis of silyl ethers proceeds via a protonation step followed by nucleophilic attack. The less sterically hindered TES group is more susceptible to this acid-catalyzed cleavage compared to the bulkier TBDMS group.[3][4] This difference in steric bulk allows for the fine-tuning of reaction conditions to achieve high selectivity.
The reaction is typically carried out in a protic solvent like methanol or an aprotic solvent such as methylene chloride, with a controlled concentration of formic acid.[1][2] The mild acidic conditions are generally well-tolerated by a variety of other functional groups commonly found in complex molecules.
Data Presentation
Table 1: Reaction Conditions for Selective TES Deprotection Using Formic Acid[2]
| Substrate | Formic Acid Concentration & Solvent | Reaction Time (hours) | Yield (%) | Notes |
| Protected Thymidine Dinucleoside (Compound 3) | 5% Formic Acid in Methanol | 2 | 75 | TBDMS group remained intact. |
| Protected Thymidine Dinucleoside (Compound 3) | 10% Formic Acid in Methanol | 1 | 70 | TBDMS group remained intact. |
| Protected Thymidine Dinucleoside (Compound 4) | 5% Formic Acid in Methanol | 2 | 80 | TBDMS group remained intact. |
| Protected Thymidine Dinucleoside (Compound 4) | 10% Formic Acid in Methanol | 1 | 85 | TBDMS group remained intact. |
| Protected Thymidine Dinucleoside (Compound 3) | 5% Formic Acid in Chloroform | 20-24 | 50-60 | Slower reaction rate observed. |
| Protected Thymidine Dinucleoside (Compound 4) | 5% Formic Acid in Chloroform | 20-24 | 50-55 | Slower reaction rate observed. |
Experimental Protocols
General Protocol for Selective Deprotection of TES Ethers using Formic Acid in Methanol
This protocol is adapted from a published procedure for the deprotection of TES ethers on a dinucleoside substrate.[1]
Materials:
-
TES-protected compound
-
Methanol (ACS grade)
-
Formic acid (88-98%)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of Reagents: Prepare a 5-10% (v/v) solution of formic acid in methanol. For example, to prepare 10 mL of a 10% solution, add 1 mL of formic acid to 9 mL of methanol.
-
Reaction Setup: Dissolve the TES-protected substrate in methanol (e.g., 0.58 mmol in 10 mL). Cool the solution to 5-10°C using an ice bath and stir for 5 minutes.
-
Addition of Formic Acid: To the cooled solution, add the freshly prepared formic acid/methanol solution dropwise over a period of 5-10 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired alcohol.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for formic acid-catalyzed TES deprotection.
Experimental Workflow
Caption: General experimental workflow for TES deprotection.
Selectivity Logic
Caption: Basis for selectivity in formic acid-mediated deprotection.
Troubleshooting and Considerations
-
Reaction Rate: The reaction rate can be influenced by the concentration of formic acid and the solvent. In less polar solvents like chloroform, the reaction is significantly slower.[2]
-
Substrate Solubility: Ensure the substrate is fully dissolved in the chosen solvent before adding the formic acid solution.
-
Over-reaction: While the method is highly selective, prolonged reaction times or higher concentrations of formic acid could potentially lead to the cleavage of more robust protecting groups. Therefore, careful monitoring by TLC is crucial.
-
Acid-sensitive groups: For substrates containing other acid-labile functionalities, it is advisable to start with a lower concentration of formic acid and monitor the reaction closely.
-
Alternative to Methanol: Methylene chloride can also be used as a solvent, typically with a 2-5% concentration of formic acid.[1]
Conclusion
The use of formic acid for the selective deprotection of TES ethers presents a valuable and practical tool for synthetic chemists. Its mild nature, high selectivity, operational simplicity, and cost-effectiveness make it an attractive alternative to other deprotection reagents.[1] This method is particularly advantageous in the synthesis of complex molecules where preserving other sensitive protecting groups is essential.
References
The Strategic Application of Bromotriethylsilane in Modern Carbohydrate Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate synthesis, the targeted use of protecting groups and glycosylation promoters is paramount. Bromotriethylsilane (TESBr) has emerged as a valuable reagent in this field, primarily for the introduction of the triethylsilyl (TES) protecting group. The TES group offers a unique stability profile, intermediate between the more labile trimethylsilyl (TMS) ethers and the more robust tert-butyldimethylsilyl (TBDMS) ethers, allowing for strategic, selective deprotection in multi-step syntheses.
This document provides detailed application notes and experimental protocols for the use of this compound in carbohydrate chemistry, focusing on the protection of hydroxyl groups. While direct promotion of glycosylation by this compound is not a mainstream application, its role in preparing key intermediates is crucial.
Application Notes: The Triethylsilyl Ether as a Versatile Protecting Group
Triethylsilyl (TES) ethers serve as versatile protecting groups for hydroxyl functionalities in carbohydrate chemistry. Their stability is a key consideration in their application. Under acidic conditions, the general order of silyl ether stability is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). This trend allows for the selective removal of a TES group in the presence of bulkier silyl ethers like TBDMS or TBDPS.[1]
The introduction of a TES group is typically achieved by reacting the carbohydrate with this compound in the presence of a base, such as imidazole or pyridine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reactivity of the hydroxyl groups on a carbohydrate can be exploited for regioselective protection. Primary hydroxyl groups, being sterically less hindered, are generally more reactive towards silylating agents than secondary hydroxyl groups.[2]
Key Advantages of TES Protecting Groups:
-
Intermediate Stability: Allows for selective deprotection in the presence of more robust protecting groups.
-
Ease of Introduction: Readily introduced using this compound and a suitable base.
-
Orthogonality: Can be removed under conditions that do not affect many other common protecting groups, such as benzyl ethers or acetals.
-
Influence on Reactivity: The electronic and steric properties of silyl groups can influence the reactivity and stereoselectivity of glycosylation reactions.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the triethylsilylation of carbohydrates.
Protocol 1: General Triethylsilylation of a Carbohydrate
This protocol describes a general procedure for the exhaustive silylation of all free hydroxyl groups on a carbohydrate.
Materials:
-
Carbohydrate substrate (1.0 equiv)
-
This compound (1.2 equiv per hydroxyl group)
-
Imidazole (2.5 equiv per hydroxyl group)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Dissolve the carbohydrate substrate (1.0 equiv) and imidazole (2.5 equiv per hydroxyl group) in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equiv per hydroxyl group) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the per-O-triethylsilylated carbohydrate.
Protocol 2: Selective Triethylsilylation of a Primary Hydroxyl Group
This protocol is designed to selectively protect the sterically less hindered primary hydroxyl group (e.g., at the C-6 position of a pyranoside) in the presence of secondary hydroxyls.
Materials:
-
Carbohydrate substrate with primary and secondary hydroxyls (1.0 equiv)
-
This compound (1.05 - 1.1 equiv)
-
Imidazole (1.2 equiv) or Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the carbohydrate substrate (1.0 equiv) in anhydrous DCM or pyridine under an inert atmosphere. If using DCM, add imidazole (1.2 equiv).
-
Cool the solution to -20 °C to 0 °C.
-
Add this compound (1.05 - 1.1 equiv) dropwise to the solution over 10-15 minutes.
-
Stir the reaction at the same temperature, carefully monitoring the progress by TLC to avoid over-silylation. The reaction time can vary from 30 minutes to a few hours.
-
Once the starting material is consumed and the desired mono-silylated product is the major component, quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by silica gel column chromatography to isolate the selectively silylated carbohydrate.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the triethylsilylation of carbohydrates.
| Substrate Type | Reagents & Conditions | Product | Typical Yield | Reference |
| Pyranoside with multiple free hydroxyls | TESBr (excess), Imidazole, DMF, RT, 12h | Per-O-TES protected pyranoside | >90% | General Procedure |
| Glucoside with a free primary hydroxyl | TESBr (1.1 equiv), Pyridine, 0°C, 2h | 6-O-TES protected glucoside | 70-85% | General Procedure |
| Furanoside with primary and secondary hydroxyls | TESBr (1.05 equiv), Imidazole, DCM, -10°C, 1h | 5-O-TES protected furanoside | 75-90% | General Procedure |
Visualization of Experimental Workflow
The general workflow for the protection of a carbohydrate with this compound can be visualized as follows:
Logical Relationship in Glycosylation Strategies
This compound plays a crucial role in multi-step glycosylation strategies by enabling the temporary and selective protection of hydroxyl groups. This allows for the differentiation of reactivity among the various hydroxyls, which is a cornerstone of complex oligosaccharide synthesis.
While this compound is not a direct promoter for glycosylation in the way that glycosyl bromides are activated by silver salts, its utility in preparing selectively protected glycosyl acceptors is indispensable for the chemo- and regioselective formation of glycosidic bonds.[4] The strategic use of TES ethers, introduced via this compound, provides chemists with a powerful tool to navigate the intricate landscape of carbohydrate synthesis.
References
- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Silylation of Hindered Alcohols with Bromotriethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and often critical step in multi-step organic synthesis, particularly in the synthesis of complex molecules such as natural products and active pharmaceutical ingredients. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. For sterically hindered alcohols, such as tertiary alcohols or those in crowded environments, standard silylation conditions can be sluggish and low-yielding.
Bromotriethylsilane (TESBr) offers a more reactive alternative to the commonly used chlorotriethylsilane (TESCl) for the protection of such challenging substrates. The higher reactivity of the Si-Br bond compared to the Si-Cl bond allows for the efficient silylation of sterically encumbered hydroxyl groups, often under milder conditions and with shorter reaction times. These application notes provide detailed protocols and guidance for the effective use of this compound in the protection of hindered alcohols.
General Principles
The silylation of an alcohol with this compound is a nucleophilic substitution reaction at the silicon atom. The reaction is typically carried out in the presence of a base, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) byproduct.
Key Factors for Successful Silylation of Hindered Alcohols:
-
Reactivity of the Silylating Agent: this compound is more reactive than chlorotriethylsilane, making it a better choice for hindered alcohols.
-
Choice of Base: A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions. Common bases include imidazole, pyridine, 2,6-lutidine, triethylamine (Et3N), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For particularly challenging substrates, stronger bases may be necessary.
-
Solvent: Aprotic solvents are essential. Dichloromethane (DCM), dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used. DMF can often accelerate the reaction rate.
-
Temperature: While many silylations can be performed at room temperature, heating may be required for very hindered alcohols.
-
Stoichiometry: A slight excess of the silylating agent and base is typically used to ensure complete conversion of the alcohol.
Experimental Protocols
The following are representative protocols for the silylation of a hindered tertiary alcohol, 1-Adamantanol, using this compound. These should be considered as starting points and may require optimization for different substrates.
Protocol 1: Silylation using Imidazole as a Base in DMF
This protocol is a good starting point for many hindered secondary and tertiary alcohols.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-adamantanol (1.0 eq) and imidazole (2.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (approximately 0.1-0.5 M concentration of the alcohol).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add this compound (1.5 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Silylation using a Stronger Base (DBU) in Dichloromethane
For exceptionally hindered alcohols where Protocol 1 is not effective, a stronger, non-nucleophilic base like DBU may be required.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution.
-
Silylating Agent Addition: Cool the mixture to 0 °C and add this compound (1.5 eq) dropwise.
-
Reaction: Stir the reaction at room temperature or gently heat to reflux if necessary. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a cold, dilute aqueous solution of hydrochloric acid (e.g., 0.1 M HCl) to remove the DBU. Then, wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Data Presentation
| Silylating Agent | Relative Reactivity | Typical Base(s) | Typical Solvent(s) | General Application |
| Triethylsilyl Chloride (TESCl) | Moderate | Imidazole, Pyridine, Et₃N | DCM, DMF | Primary and less hindered secondary alcohols |
| Triethylsilyl Bromide (TESBr) | High | Imidazole, 2,6-Lutidine, DBU | DCM, MeCN, THF | Hindered secondary and tertiary alcohols |
| Triethylsilyl Iodide (TESI) | Very High | Hindered amines | MeCN | Very hindered alcohols, often used when other methods fail |
| Triethylsilyl Triflate (TESOTf) | Very High | 2,6-Lutidine, Pyridine | DCM | Highly reactive, suitable for very hindered alcohols |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the silylation of a hindered alcohol with this compound.
Caption: General workflow for the silylation of hindered alcohols.
Signaling Pathway of Silylation
The following diagram illustrates the key steps in the base-mediated silylation of an alcohol.
Caption: Key steps in the silylation of an alcohol.
Application Notes and Protocols: Bromotriethylsilane as a Reagent for Forming Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl enol ethers are pivotal intermediates in modern organic synthesis, enabling a wide range of carbon-carbon bond-forming reactions with high regio- and stereocontrol. They serve as versatile enolate surrogates in reactions such as Mukaiyama aldol additions, Michael additions, and alkylations. The choice of the silylating agent is crucial for the efficient and selective formation of silyl enol ethers. While trimethylsilyl chloride and triflate are the most commonly employed reagents, bromotriethylsilane (TESBr) presents an alternative for introducing the triethylsilyl group, which can offer advantages in terms of stability and reactivity of the resulting silyl enol ether. Triethylsilyl (TES) enol ethers are generally more stable towards hydrolysis and chromatography than their trimethylsilyl (TMS) counterparts.[1] This document provides detailed application notes and protocols for the use of this compound as a reagent for the synthesis of silyl enol ethers from aldehydes and ketones.
Reaction Principle
The formation of a silyl enol ether from a carbonyl compound using this compound typically proceeds via two main pathways, depending on the reaction conditions:
-
Under Basic Conditions (Thermodynamic Control): In the presence of a weak base, such as triethylamine, the reaction is generally reversible and leads to the thermodynamically more stable, more substituted silyl enol ether.[2]
-
From a Pre-formed Enolate (Kinetic Control): When a strong, sterically hindered base like lithium diisopropylamide (LDA) is used at low temperatures, the less substituted, kinetically favored enolate is formed irreversibly and then trapped by the silylating agent.[2]
The general reaction is as follows:
Data Presentation
Due to the limited availability of specific literature data for this compound in silyl enol ether formation, the following tables provide representative examples for the analogous and more commonly used triethylsilyl chloride. These conditions are expected to be a good starting point for optimization with this compound.
Table 1: Synthesis of Triethylsilyl Enol Ethers from Aldehydes
| Entry | Aldehyde Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetaldehyde | Triethylsilyl chloride | Triethylamine | Acetonitrile | 0 to 35 | 17 | 62 | [1] |
Table 2: Synthesis of Silyl Enol Ethers from Ketones (General Conditions)
| Entry | Ketone Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Product Type | Reference |
| 1 | Unsymmetrical Ketone | Trimethylsilyl chloride | LDA | THF | -78 | Kinetic | [2] |
| 2 | Unsymmetrical Ketone | Trimethylsilyl chloride | Triethylamine | DMF | Reflux | Thermodynamic | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted for the use of this compound based on established procedures for other silyl halides.
Protocol 1: General Procedure for the Synthesis of a Triethylsilyl Enol Ether from an Aldehyde (Adapted from Triethylsilyl Chloride Protocol)[1]
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Triethylamine (1.2 - 1.5 eq, freshly distilled)
-
Anhydrous acetonitrile
-
Anhydrous diethyl ether or pentane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aldehyde and anhydrous acetonitrile under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Add this compound dropwise to the reaction mixture via the dropping funnel over a period of 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or GC). Gentle heating (e.g., to 35-40 °C) may be required to drive the reaction to completion.
-
Upon completion, pour the reaction mixture into a separatory funnel containing a 1:1 mixture of diethyl ether and pentane.
-
Wash the organic layer sequentially with water, saturated aqueous ammonium chloride solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Kinetically Controlled Synthesis of a Triethylsilyl Enol Ether from an Unsymmetrical Ketone[2]
Materials:
-
Unsymmetrical ketone (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.05 - 1.1 eq, freshly prepared or commercial solution)
-
This compound (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add a solution of LDA to the cooled THF.
-
Slowly add a solution of the unsymmetrical ketone in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Add this compound to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 15-30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
Mandatory Visualizations
Reaction Mechanism: Base-Mediated Formation of a Silyl Enol Ether
Caption: Base-mediated formation of a silyl enol ether.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for silyl enol ether synthesis.
Logical Relationship: Kinetic vs. Thermodynamic Control
Caption: Conditions for kinetic vs. thermodynamic control.
References
Troubleshooting & Optimization
Low yield in silylation reaction with Bromotriethylsilane troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during silylation reactions using bromotriethylsilane, particularly when facing low yields.
Troubleshooting Low Yield in Silylation Reactions
Low yields in silylation reactions with this compound can stem from various factors, from reagent quality to reaction conditions. This guide provides a systematic approach to diagnosing and resolving these issues.
My silylation reaction has a very low yield or failed completely. What are the common causes?
A failed or low-yield silylation reaction is most often due to one of the following issues:
-
Presence of Moisture: this compound is highly sensitive to moisture and will readily hydrolyze to triethylsilanol, which can then form hexaethyldisiloxane. This consumes the reagent and prevents it from reacting with your substrate.
-
Inactive Reagent: Prolonged or improper storage of this compound can lead to its degradation.
-
Sub-optimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical for a successful silylation.
-
Steric Hindrance: The substrate itself may be sterically hindered, making the hydroxyl or amine group less accessible to the silylating agent.
-
Inappropriate Work-up: The triethylsilyl (TES) ether product can be labile under acidic conditions, and improper work-up or purification can lead to its decomposition.
The following flowchart provides a logical workflow for troubleshooting a low-yielding silylation reaction.
Frequently Asked Questions (FAQs)
Q1: How does the reactivity of this compound compare to chlorotriethylsilane?
This compound is generally more reactive than chlorotriethylsilane. This increased reactivity can be advantageous for silylating sterically hindered alcohols or for driving sluggish reactions to completion. However, it also means that this compound is even more sensitive to moisture and may require more careful handling.
Q2: What is the best solvent for my silylation reaction?
Aprotic solvents are essential for silylation reactions to prevent the solvent from reacting with the this compound.[1] Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Dimethylformamide (DMF)
Polar aprotic solvents like DMF can accelerate the reaction rate but may be more difficult to remove during workup.
Q3: Which base should I use for the silylation?
An amine base is typically used to neutralize the hydrobromic acid (HBr) byproduct of the reaction. The choice of base can influence the reaction rate.
| Base | Typical Use | Notes |
| Triethylamine (TEA) | General purpose | Most common and cost-effective choice. |
| Pyridine | General purpose | Similar to TEA, can also be used as the solvent. |
| Imidazole | For hindered substrates | More nucleophilic than TEA or pyridine, can accelerate the reaction.[2] |
| 4-(Dimethylamino)pyridine (DMAP) | Catalytic amounts | Often used as a catalyst with TEA for difficult silylations.[2] |
Q4: My substrate is a tertiary alcohol and the reaction is very slow. What can I do?
Tertiary alcohols are the most sterically hindered and therefore the most difficult to silylate.[3] To improve the yield with a tertiary alcohol, you can try the following:
-
Increase the reaction temperature: Gently heating the reaction can often drive it to completion.
-
Use a stronger base/catalyst: Switching from triethylamine to imidazole or adding a catalytic amount of DMAP can significantly increase the reaction rate.
-
Increase the reaction time: Some silylations of hindered alcohols may require several hours to overnight to reach completion.
-
Use a more polar solvent: Switching from DCM to DMF can help to accelerate the reaction.
Q5: I see an unexpected side product in my reaction mixture. What could it be?
The most common side product is hexaethyldisiloxane, which is formed from the hydrolysis of this compound in the presence of moisture.[3] To avoid this, ensure that all glassware is rigorously dried and that anhydrous solvents and reagents are used under an inert atmosphere.
Q6: My triethylsilyl ether seems to be decomposing during workup or chromatography. How can I prevent this?
Triethylsilyl (TES) ethers are more stable than trimethylsilyl (TMS) ethers but can still be cleaved under acidic conditions.[4] Standard silica gel is slightly acidic and can cause the hydrolysis of the TES ether during column chromatography. To prevent this:
-
Use a neutral workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate rather than an acidic solution.
-
Neutralize silica gel: Pre-treat the silica gel for chromatography by eluting it with a solvent mixture containing a small amount of triethylamine (e.g., 1% triethylamine in your eluent) to neutralize the acidic sites.[5]
-
Minimize contact with water: During the workup, minimize the time the organic layer is in contact with aqueous solutions.
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol with this compound
This protocol describes a standard method for the silylation of a primary alcohol under anhydrous conditions.
Materials:
-
Primary alcohol (1.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.5 eq.)
-
This compound (1.2 eq.)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Add the primary alcohol to the flask.
-
Dissolve the alcohol in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel that has been pre-treated with triethylamine.
The following diagram illustrates the general workflow for this experimental protocol.
Data Presentation
Relative Stability of Common Silyl Ethers
The stability of silyl ethers is crucial for their successful application as protecting groups. The triethylsilyl (TES) group offers intermediate stability, making it a versatile choice in multi-step synthesis.
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | ~64 |
| tert-Butyldimethylsilyl | TBDMS | ~20,000 |
| Triisopropylsilyl | TIPS | ~700,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 |
Data compiled from various sources. Ratios are approximate and can vary based on the substrate and specific reaction conditions.[1]
This table clearly shows that TES ethers are significantly more stable than TMS ethers, yet they can be cleaved under conditions that leave more robust silyl ethers like TBDMS and TIPS intact.[3]
The following diagram illustrates the hierarchy of silyl ether stability.
References
How to remove excess Bromotriethylsilane from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess bromotriethylsilane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound?
A1: Excess this compound can be removed from a reaction mixture using several standard laboratory techniques. The choice of method depends on the stability of your product and the scale of your reaction. The most common methods include:
-
Quenching and Aqueous Workup: Reacting the excess this compound with a quenching agent to form byproducts that can be easily removed by liquid-liquid extraction.
-
Distillation: Separating the volatile this compound and its byproducts from a less volatile product.
-
Column Chromatography: Purifying the desired product from unreacted starting materials, reagents, and byproducts.
-
Use of Scavengers: Employing solid-phase scavengers to selectively react with and remove excess this compound.
Q2: How does quenching work to remove this compound?
A2: Quenching involves adding a reagent to the reaction mixture that selectively reacts with the excess this compound. This compound is moisture-sensitive and reacts readily with water or alcohols to form triethylsilanol and hydrogen bromide (HBr).[1] The triethylsilanol is typically soluble in organic solvents, and the HBr can be neutralized with a base during an aqueous workup.
Q3: What are the safety precautions when working with this compound and quenching agents?
A3: this compound is a reactive and corrosive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching process can be exothermic, so the quenching agent should be added slowly, and the reaction flask may need to be cooled in an ice bath.
Troubleshooting Guides
Issue 1: My product is sensitive to water or acid. How can I remove this compound?
-
Possible Cause: Standard aqueous quenching generates HBr, which can degrade acid-sensitive products. Water can decompose water-sensitive products.
-
Solution:
-
Non-aqueous Quenching: You can quench the excess this compound with an anhydrous alcohol (e.g., isopropanol or ethanol) and a non-nucleophilic base like triethylamine or diisopropylethylamine. This will neutralize the generated HBr in situ. The resulting triethylsilyl ether and ammonium salts can then be removed by extraction or chromatography.
-
Scavenger Resins: Use a solid-supported scavenger resin, such as an amine-based resin. These resins will react with the excess this compound, and the resulting resin-bound byproduct can be easily removed by filtration.
-
Issue 2: A persistent emulsion formed during the aqueous workup.
-
Possible Cause: The formation of finely dispersed triethylsilanol or other byproducts can lead to emulsions, making phase separation difficult.
-
Solution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite: Filter the entire mixture through a pad of Celite to help break up the emulsion and remove particulate matter.
-
Solvent Modification: Add more of the organic solvent to dilute the mixture, which can sometimes aid in phase separation.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Reactivity with Water |
| This compound | 195.16 | 160 | 1.201 | Decomposes |
| Triethylsilanol | 132.28 | 154 | 0.865 | Sparingly soluble |
| Hexamethyldisiloxane | 162.38 | 101 | 0.764 | Insoluble |
Note: Data for this compound is based on typical values, as it is less commonly cited than its trimethylsilyl analog.
Experimental Protocols
Protocol 1: Quenching and Aqueous Workup
This protocol is suitable for products that are stable to aqueous and mildly acidic conditions.
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: Slowly add deionized water dropwise to the stirred reaction mixture. Monitor for any exotherm. Continue the addition until no further reaction is observed. Alternatively, a saturated aqueous solution of sodium bicarbonate can be used to simultaneously quench and neutralize the generated HBr.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer with water (2 x volume of organic layer).
-
Wash with saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to ensure all HBr is neutralized.
-
Wash with brine (1 x volume of organic layer) to aid in drying.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
Protocol 2: Distillation
This method is applicable if the desired product has a significantly higher boiling point than this compound (b.p. ~160 °C) and its hydrolysis product, triethylsilanol (b.p. ~154 °C).
-
Setup: Assemble a simple or fractional distillation apparatus, depending on the required separation efficiency.
-
Distillation: Heat the reaction mixture under atmospheric or reduced pressure.
-
Collection: Collect the fractions corresponding to the boiling points of the volatile impurities.
-
Product Isolation: The desired, less volatile product will remain in the distillation flask.
Mandatory Visualization
Caption: Workflow for removing excess this compound via quenching and aqueous workup.
Caption: Decision tree for selecting a suitable removal method for this compound.
References
Technical Support Center: Triethylsilyl (TES) Protection of Phenols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the triethylsilyl (TES) protection of phenols. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My TES protection of a phenol is very slow. What can I do to speed it up?
A1: Several factors can be adjusted to increase the reaction rate:
-
Reagent Choice: Triethylsilyl trifluoromethanesulfonate (TESOTf) is significantly more reactive than triethylsilyl chloride (TES-Cl) and can be used to accelerate sluggish reactions.[1]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) generally lead to faster reaction times compared to less polar solvents like dichloromethane (DCM).[2]
-
Temperature: Gently warming the reaction mixture can increase the rate. For reactions starting at 0 °C, allowing the mixture to slowly warm to room temperature can be effective.[1]
-
Base: While imidazole is commonly used, stronger non-nucleophilic bases or the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also enhance the reaction rate.
Q2: I am observing incomplete conversion, even after extended reaction times. What are the possible causes and solutions?
A2: Incomplete conversion can stem from several issues:
-
Insufficient Reagents: Ensure you are using a sufficient excess of the silylating agent (TES-Cl or TESOTf) and the base. For sluggish reactions, increasing the equivalents of TESOTf and the base (e.g., 2,6-lutidine) can drive the reaction to completion.[1]
-
Moisture: The presence of water in the reaction mixture will consume the silylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Steric Hindrance: Phenols with bulky ortho substituents may react more slowly. In such cases, using the more reactive TESOTf and allowing for longer reaction times or increased temperatures is advisable.[3]
-
Poor Quality Reagents: Ensure the TES-Cl or TESOTf and the base are of high quality and have not degraded.
Q3: After the reaction, I am having trouble removing the excess triethylsilanol (TESOH) byproduct. How can I effectively purify my product?
A3: Triethylsilanol can sometimes be difficult to remove completely by standard flash chromatography. Here are a couple of strategies:
-
Aqueous Workup: A thorough aqueous workup can help remove a significant portion of the water-soluble byproducts.
-
High Vacuum: Placing the crude product under a high vacuum for an extended period can help to sublime the volatile TESOH.[1]
-
Alternative Chromatography: If silica gel chromatography is problematic, consider using a different stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of the TES-protected phenol.[2]
Q4: Can TES protection be selective for a phenolic hydroxyl group in the presence of an aliphatic alcohol?
A4: Generally, silylating agents will react more readily with the more acidic phenolic hydroxyl group over a primary or secondary alcohol. However, achieving high selectivity can be challenging. To favor phenol protection, you can try:
-
Stoichiometry Control: Use slightly more than one equivalent of the silylating agent.
-
Reaction Conditions: Running the reaction at a lower temperature may enhance selectivity.
Conversely, to protect an alcohol in the presence of a phenol, specific methods that favor alcohol protection have been developed, such as using certain catalysts that differentiate between the two functional groups.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Not Starting or Very Sluggish | 1. Inactive silylating agent. 2. Presence of moisture. 3. Insufficiently reactive conditions for the substrate. | 1. Use fresh TES-Cl or the more reactive TESOTf. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Switch from DCM to DMF as the solvent; consider gentle warming.[1][2] |
| Low Yield of Protected Phenol | 1. Incomplete reaction. 2. Decomposition of the product on silica gel during chromatography. 3. Insufficient reagents. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Neutralize the silica gel with triethylamine before chromatography.[2] 3. Increase the equivalents of the silylating agent and base.[1] |
| Formation of Multiple Products | 1. Silylation of other functional groups. 2. Side reactions due to overly harsh conditions. | 1. If other nucleophilic groups are present, consider their relative reactivity. 2. Avoid excessively high temperatures or prolonged reaction times. |
| Difficulty in Product Purification | 1. Presence of triethylsilanol (TESOH) byproduct. | 1. After aqueous workup, place the crude product under a high vacuum to remove residual TESOH.[1] |
Experimental Protocols
Protocol 1: TES Protection using TES-Cl and Imidazole
This is a standard and widely used protocol for the TES protection of phenols.
-
To an ice-cold (0 °C) solution of the phenol (1.0 mmol) in anhydrous DMF (2 mL), add imidazole (3.0 mmol).[1]
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylsilyl chloride (TES-Cl) (2.0 mmol) dropwise to the solution.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.[1]
-
Once the starting material is consumed, quench the reaction with the addition of water (1 mL).
-
Dilute the mixture with diethyl ether (10 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (3 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the TES-protected phenol.
Protocol 2: TES Protection using TESOTf and 2,6-Lutidine
This protocol is suitable for more sterically hindered phenols or when a faster reaction rate is desired.
-
Dissolve the phenol (1.0 mmol) in anhydrous DCM (2 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add dry 2,6-lutidine (1.5 mmol).[1]
-
Add triethylsilyl trifluoromethanesulfonate (TESOTf) (1.1 mmol) dropwise.[1]
-
Monitor the reaction by TLC. If the reaction is slow, it can be allowed to warm to -40 °C or 0 °C.[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes various reported conditions for the TES protection of alcohols, which can serve as a starting point for the optimization of phenol protection. Phenols, being more acidic, may react faster under similar conditions.
| Silylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| TES-Cl | Pyridine | - | - | 30 min - 12 h | 85 - 87[5] |
| TESOTf | Et₃N | CH₂Cl₂ | -78 | 30 min | 92[5] |
| TES-Cl | Pyridine | CH₂Cl₂ | -78 to -20 | 10 h | 92[5] |
| TESOTf | Pyridine | - | -23 | 10 min | 98[5] |
| TESOTf | 2,6-Lutidine | CH₂Cl₂ | - | 30 min | 83 - 92[5] |
| TES-Cl | Imidazole | DMF | 0 | 60 min | 99[5] |
| TES-Cl | DMAP, Imidazole | DMF | 0 to RT | 16 h | 85[5] |
| TESOTf | i-Pr₂NEt | CH₂Cl₂ | -60 to 0 | 2.5 h | 71[5] |
Visualizing the Process
Experimental Workflow for TES Protection of Phenols
Caption: General workflow for the triethylsilyl (TES) protection of phenols.
Troubleshooting Logic for TES Protection
Caption: Troubleshooting decision tree for common issues in TES protection of phenols.
References
Technical Support Center: Preventing Hydrolysis of Bromotriethylsilane
From the desk of a Senior Application Scientist
Welcome to the technical support center for handling moisture-sensitive reagents. This guide is specifically designed for researchers, scientists, and drug development professionals who utilize bromotriethylsilane (TES-Br) and other silylating agents. The success of your synthesis often hinges on the meticulous exclusion of water. This compound is highly reactive towards moisture, and even trace amounts can lead to reaction failure, low yields, and complex purification challenges.
The fundamental issue is the rapid hydrolysis of the silicon-bromide bond to form triethylsilanol ((C₂H₅)₃SiOH) and hydrogen bromide (HBr). The generated HBr can degrade acid-sensitive substrates or catalyze undesired side reactions, while the triethylsilanol byproduct can complicate purification. This guide provides detailed, field-proven troubleshooting advice and best practices to ensure your reactions proceed under truly anhydrous conditions.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis-Related Issues
This section addresses common problems encountered during reaction setup that point to premature hydrolysis of this compound.
Question: My reaction yield is significantly lower than expected, and I'm observing a greasy, difficult-to-remove byproduct during purification. What is the likely cause?
Answer: This is a classic symptom of this compound hydrolysis. The "greasy" substance is likely triethylsilanol or its self-condensation product, hexaethyldisiloxane. When this compound reacts with water, it rapidly forms these byproducts.
-
Causality: The primary cause is the introduction of water into the reaction flask. This moisture can originate from several sources that may have been overlooked:
-
Inadequately Dried Solvents: Solvents may contain dissolved water, even if they are from a new bottle.
-
Atmospheric Moisture: Air contains significant moisture, which can be introduced during reagent transfer.
-
Adsorbed Water on Glassware: Glass surfaces naturally adsorb a thin film of water that is not removed by simple washing and air-drying[1].
-
Hygroscopic Starting Materials: Your substrate or other reagents may have absorbed moisture from the air.
-
To salvage your synthesis, you must rigorously identify and eliminate all potential sources of moisture in your next attempt. The protocol for setting up a reaction under an inert atmosphere, detailed below, is critical.
Question: I used an anhydrous-grade solvent from a sealed bottle, but my reaction still appears to have failed due to hydrolysis. What other moisture sources should I consider?
Answer: While using a commercial anhydrous solvent is a good first step, it does not guarantee an anhydrous reaction environment. Several other critical factors are at play:
-
Expertise & Experience: Anhydrous-grade solvents are packaged under dry conditions, but their integrity can be compromised once the seal is broken. Every time the bottle is opened, the headspace is exposed to atmospheric moisture. For highly sensitive reactions, it is best practice to use solvent from a freshly opened bottle or to dry and distill the solvent in-house immediately before use[2].
-
The Criticality of Glassware Preparation: Standard laboratory glassware is a major source of water contamination. Even if it appears dry, a microscopic layer of water is adsorbed to the silica surface[1]. This moisture must be aggressively removed.
-
Atmospheric Contamination: The most significant source of moisture is often the laboratory atmosphere itself. A reaction vessel simply stoppered or covered with paraffin film is not protected from air and moisture. A positive pressure of a dry, inert gas (like nitrogen or argon) is required to create a barrier[3][4][5].
Trustworthiness: A self-validating system involves treating every component of the reaction as a potential source of water. Assume nothing is dry until you have actively dried it yourself using established laboratory techniques.
Frequently Asked Questions (FAQs): Best Practices for Anhydrous Reactions
This section provides answers to common questions regarding the proper handling and setup for reactions involving this compound.
Question: What is the correct procedure for storing and handling this compound?
Answer: Proper storage and handling are the first line of defense against hydrolysis.
-
Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like water and strong oxidizing agents[6][7]. The bottle should be stored under an inert atmosphere (nitrogen or argon).
-
Handling: All transfers should be performed under an inert atmosphere using techniques that prevent exposure to air, such as in a glovebox or using a Schlenk line[8][9]. Use dry, gas-tight syringes or cannulas for liquid transfers[10].
Question: What is the most effective way to dry glassware for a moisture-sensitive reaction?
Answer: Rigorous drying of glassware is non-negotiable. There are two primary methods:
-
Oven-Drying: Place all glassware (round-bottom flasks, stir bars, condensers, etc.) in a laboratory oven at a temperature above 120°C for at least 4 hours, though overnight is preferable[1][11]. The glassware should be assembled while still hot under a stream of dry inert gas to prevent re-adsorption of moisture as it cools[10][11].
-
Flame-Drying: For faster setup, assemble the reaction apparatus and then heat all glass surfaces with a heat gun or a Bunsen burner under a vacuum[4][12]. After heating, the apparatus is backfilled with a dry inert gas. This process is typically repeated three times to ensure all air and moisture are removed[13].
Question: Which drying agents are most suitable for the organic solvents used in silylation reactions?
Answer: The choice of drying agent depends on the solvent and the required level of dryness. For silylation reactions, residual moisture should be in the low ppm range. Distillation from a reactive drying agent is the gold standard for preparing ultra-dry solvents[2][14].
| Drying Agent | Suitable Solvents | Mechanism & Comments | Reference(s) |
| **Calcium Hydride (CaH₂) ** | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Reacts with water to form Ca(OH)₂ and H₂ gas. An excellent choice for many common solvents. The solvent is typically refluxed over CaH₂ and then distilled. | [2][14] |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Alkanes | Forms a deep blue or purple ketyl radical in the absence of water and oxygen, serving as a built-in indicator of dryness. The solvent is distilled from this mixture. Caution: Highly reactive. | [14][15] |
| Activated Molecular Sieves (3Å or 4Å) | Most solvents | Adsorbs water into its porous structure. Best used for pre-drying solvents or for storing already-dry solvents. For best results, sieves should be activated by heating to ~300°C under vacuum for several hours immediately before use. | [1][2] |
| Anhydrous Magnesium Sulfate (MgSO₄) | General use for workups | Forms solid hydrates. Primarily used for removing bulk water from organic layers during an extraction, not for preparing ultra-dry solvents for reaction. | [15][16] |
Question: What is the proper technique for transferring this compound into the reaction flask?
Answer: The transfer must be performed using air-free techniques to prevent any contact with the atmosphere. The standard method is via a dry, gas-tight syringe.
-
Prepare the Syringe: Dry the syringe and needle in an oven. After cooling in a desiccator, flush the syringe multiple times with dry nitrogen or argon[10].
-
Perform the Transfer: Puncture the septum on the this compound bottle with the needle and draw up a slightly larger volume than required. Invert the syringe and push out any gas bubbles. Adjust to the precise volume.
-
Use an Inert Gas Buffer: Before removing the needle from the reagent bottle, draw a small volume (e.g., ~0.5 mL) of inert gas from the headspace into the syringe. This "buffer" protects the reagent from any air at the needle tip during transfer[10].
-
Inject into Reaction: Puncture the septum on your reaction flask and deliver the inert gas buffer first, followed by the liquid reagent.
Question: Is a simple drying tube sufficient to protect my reaction?
Answer: No. For a highly reactive reagent like this compound, a drying tube filled with a desiccant like calcium chloride is inadequate[9]. A drying tube only prevents moisture from diffusing back into the flask from the outside; it does not remove the air (and the moisture it contains) that is already inside the reaction vessel[4]. An active purge-and-fill cycle with an inert gas is necessary to physically displace the reactive atmosphere.
Experimental Workflow Visualization
The following diagram outlines the essential workflow for setting up a reaction under anhydrous conditions to prevent the hydrolysis of this compound.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 4. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 5. fiveable.me [fiveable.me]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Silylation of Tertiary Alcohols with Bromotriethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete silylation of tertiary alcohols using bromotriethylsilane.
Troubleshooting Guide
The silylation of tertiary alcohols is often challenging due to significant steric hindrance around the hydroxyl group. Incomplete reactions are a common issue. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Issue 1: Low or No Conversion to the Triethylsilyl (TES) Ether
Symptoms: TLC or GC analysis shows a significant amount of unreacted tertiary alcohol and minimal or no formation of the desired silyl ether product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Reagent Reactivity | While this compound is more reactive than its chloro-analogue, it may still not be potent enough for highly hindered tertiary alcohols. Consider switching to a more reactive silylating agent like Triethylsilyl trifluoromethanesulfonate (TESOTf), which is known to be effective for sterically demanding substrates. When using TESOTf, a non-nucleophilic, hindered base such as 2,6-lutidine is recommended.[1] |
| Inadequate Base Strength or Catalysis | Standard bases like triethylamine may not be sufficient to facilitate the reaction. Use a stronger base or a nucleophilic catalyst. Imidazole is a good choice as it can act as both a base and a nucleophilic catalyst, activating the silylating agent.[1] For even greater catalytic activity, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added. |
| Suboptimal Reaction Temperature | Silylation of sterically hindered alcohols often requires elevated temperatures to overcome the high activation energy. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction for potential side product formation at higher temperatures. |
| Inappropriate Solvent | The choice of solvent can influence reaction rates. Polar aprotic solvents like Dimethylformamide (DMF) can accelerate silylation reactions compared to less polar solvents like Dichloromethane (DCM). However, be mindful that DMF can be difficult to remove during workup. |
| Moisture Contamination | This compound is sensitive to moisture and will readily hydrolyze to form triethylsilanol, which can then dimerize to hexaethyldisiloxane. This side reaction consumes the silylating agent and reduces the yield of the desired product. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1] |
Troubleshooting Workflow for Low Conversion
Issue 2: Formation of Side Products
Symptoms: TLC or GC analysis shows the presence of unexpected spots or peaks in addition to the starting material and the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Formation of Hexaethyldisiloxane | This is a common byproduct resulting from the hydrolysis of this compound in the presence of moisture. To minimize its formation, adhere to strict anhydrous reaction conditions. |
| Elimination of the Tertiary Alcohol | Under harsh basic or high-temperature conditions, tertiary alcohols can undergo elimination to form alkenes. If alkene formation is observed, consider using a milder base and a lower reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is my silylation of a tertiary alcohol with this compound incomplete?
A1: The primary reason for incomplete silylation of tertiary alcohols is steric hindrance. The bulky nature of both the tertiary alcohol and the triethylsilyl group makes it difficult for the reaction to proceed to completion. Other contributing factors can include the presence of moisture, insufficient reactivity of the base, or suboptimal reaction conditions.[2]
Q2: How can I increase the yield of my silylation reaction?
A2: To increase the yield, you can try several strategies:
-
Increase the reaction temperature: This can help overcome the activation energy barrier.
-
Use a more potent catalytic system: Employing a stronger base like imidazole or adding a catalytic amount of DMAP can significantly accelerate the reaction.[1]
-
Switch to a more reactive silylating agent: For particularly challenging substrates, an agent like triethylsilyl trifluoromethanesulfonate (TESOTf) may be necessary.[1]
-
Ensure strictly anhydrous conditions: This prevents the consumption of your silylating agent through hydrolysis.[1]
Q3: What is the role of the base in the silylation reaction?
A3: The base serves two main purposes. First, it neutralizes the hydrobromic acid (HBr) that is generated as a byproduct of the reaction. Second, certain bases, such as imidazole, can act as nucleophilic catalysts, attacking the silicon atom of the this compound to form a highly reactive silylimidazolium intermediate, which then readily silylates the alcohol.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the silylation reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The silylated product (triethylsilyl ether) will be less polar than the starting alcohol and will, therefore, have a higher Rf value on TLC. The disappearance of the starting alcohol spot or peak indicates the completion of the reaction.
Q5: What are some common side products and how can I avoid them?
A5: A common side product is hexaethyldisiloxane, which forms when this compound reacts with water. To avoid this, it is critical to maintain anhydrous conditions. Another potential side reaction is the elimination of the tertiary alcohol to form an alkene, which can be minimized by using milder reaction conditions (lower temperature and a less aggressive base).
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Tertiary Alcohol with this compound and Imidazole
Materials:
-
Tertiary alcohol
-
This compound (TESBr)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous workup and purification solvents
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the tertiary alcohol (1.0 eq) and imidazole (2.0 - 2.5 eq) in anhydrous DCM or DMF.
-
To the stirred solution, add this compound (1.2 - 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) as needed.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Illustrative Data for Optimization:
| Entry | Equivalents of TESBr | Equivalents of Imidazole | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | 1.2 | 2.0 | DCM | 25 | 24 | 30 |
| 2 | 1.5 | 2.5 | DCM | 40 | 24 | 55 |
| 3 | 1.5 | 2.5 | DMF | 25 | 12 | 65 |
| 4 | 1.5 | 2.5 | DMF | 50 | 12 | 80 |
This data is for illustrative purposes and should be optimized for each specific substrate.
Protocol 2: Silylation of a Highly Hindered Tertiary Alcohol using TESOTf
Materials:
-
Hindered tertiary alcohol
-
Triethylsilyl trifluoromethanesulfonate (TESOTf)
-
2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous workup and purification solvents
Procedure:
-
Under an inert atmosphere, dissolve the hindered tertiary alcohol (1.0 eq) and 2,6-lutidine (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C or -78 °C.
-
Add triethylsilyl trifluoromethanesulfonate (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature slowly and stir until completion, as monitored by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Selective Deprotection of Triethylsilyl (TES) Ethers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges associated with the selective deprotection of triethylsilyl (TES) ethers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the selective deprotection of TES ethers, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete or slow deprotection of the TES ether. | 1. Insufficiently reactive reagent: The chosen deprotection conditions may be too mild for the specific substrate.[1] 2. Low reaction temperature: The reaction may require more thermal energy to proceed at an adequate rate.[1][2] 3. Steric hindrance: The molecular environment around the TES ether may impede reagent access.[1] 4. Deactivated reagent: The deprotection reagent may have degraded due to improper storage or handling (e.g., TBAF solutions absorbing water).[1] | 1. Increase the concentration of the reagent or switch to a more potent deprotection agent. For instance, if mild acidic conditions are ineffective, consider a stronger acid or a fluoride source.[1] 2. Gradually increase the reaction temperature while carefully monitoring the reaction's progress by Thin Layer Chromatography (TLC) to prevent over-reaction.[1] 3. Consider employing a smaller deprotection reagent or altering the solvent system to improve substrate solubility and reagent accessibility.[1] 4. Utilize a fresh batch of the deprotection reagent.[1] |
| 2. Unwanted cleavage of more robust silyl ethers (e.g., TBDMS, TIPS). | 1. Reaction conditions are too harsh: The reagent may be too strong, the temperature too high, or the reaction time excessive.[1] 2. Non-selective reagent: Certain reagents are not suitable for achieving selective deprotection between different silyl ethers.[1] | 1. Reduce the reaction temperature and monitor the reaction progress closely by TLC. Quench the reaction as soon as the TES ether is consumed.[1] 2. Opt for milder, more selective reagents. For example, formic acid in methanol is known to selectively cleave TES ethers in the presence of TBDMS ethers.[3][4] |
| 3. Formation of side products. | 1. Presence of other sensitive functional groups: Acidic or basic conditions can affect other protecting groups or functionalities in the molecule.[1][5] 2. Fluoride-mediated side reactions: Tetrabutylammonium fluoride (TBAF) is basic and can promote side reactions like elimination or epimerization.[6] | 1. Choose deprotection conditions that are compatible with all functional groups present in the molecule. For instance, if your compound is acid-sensitive, opt for fluoride-based or neutral deprotection methods.[1] 2. If using TBAF, consider buffering the reaction with acetic acid.[6] Alternatively, milder fluoride sources like HF-pyridine can be employed.[5] |
| 4. Low yield of the desired alcohol. | 1. Degradation of the product: The desired alcohol may be unstable under the deprotection conditions. 2. Difficult purification: The product may be difficult to separate from byproducts or remaining starting material. | 1. Employ milder deprotection conditions or reduce the reaction time. 2. Optimize the workup and purification procedures. For instance, neutralizing the silica gel with triethylamine before column chromatography can prevent degradation of acid-sensitive products.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for common silyl ethers?
A1: The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom. The generally accepted order of stability is:
-
Under acidic conditions: TMS < TES < TBDMS < TIPS < TBDPS[4][8][9]
-
Under basic conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[9][10]
Q2: What are the most common methods for the selective deprotection of TES ethers?
A2: Several methods are available for the selective cleavage of TES ethers. The choice of method depends on the other functional groups present in the molecule. Common methods include:
-
Mild acidic conditions: Formic acid in methanol or dichloromethane is a mild and efficient method for selectively cleaving TES ethers in the presence of TBDMS ethers.[3][4][8]
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving most silyl ethers, but careful control of reaction conditions is needed for selectivity.[5] HF-pyridine is another fluoride source that can be used.[5]
-
Reductive cleavage: Diisobutylaluminium hydride (DIBAL-H) can be used for the selective deprotection of primary TES ethers.[5][8]
-
Catalytic methods: Catalytic amounts of iron(III) tosylate or lithium acetate in moist DMF (for phenolic TES ethers) offer mild and selective deprotection options.[5][8][11]
Q3: How can I monitor the progress of a TES deprotection reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[3][8] The disappearance of the starting material (TES-protected compound) and the appearance of the product (the free alcohol) can be visualized. Liquid chromatography-mass spectrometry (LC-MS) can also be a valuable tool for monitoring the reaction.[2]
Q4: My substrate has both a primary TES ether and a secondary TBDMS ether. Which conditions are best for selective deprotection of the TES ether?
A4: For this specific scenario, using mild acidic conditions such as 5-10% formic acid in methanol at room temperature is a highly effective and recommended method.[3] These conditions have been shown to selectively cleave TES ethers while leaving TBDMS groups intact.[3]
Comparative Data of Deprotection Methods
The following table summarizes various methods for the selective deprotection of TES ethers, providing a comparison of reagents, conditions, and selectivity.
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Selectivity & Remarks |
| Mild Acidic Cleavage | 5-10% Formic Acid | Methanol | Room Temperature | 1-3 hours | Excellent selectivity for TES over TBDMS.[3][8] |
| Reductive Cleavage | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Dichloromethane | -78 °C to 0 °C | 1-2 hours | Selective for primary TES ethers in the presence of secondary TES ethers.[5][8] |
| Phenolic TES Ether Deprotection | Lithium Acetate (catalytic) | DMF/Water | Room Temperature to 70 °C | Varies | Highly selective for phenolic TES ethers over aliphatic TES ethers.[5][8] |
| Fluoride-Mediated Cleavage | Tetrabutylammonium Fluoride (TBAF) | THF | Room Temperature | 2-16 hours | Generally less selective; requires careful control of conditions. Can be buffered with acetic acid to mitigate basicity.[5][6][12] |
| Alternative Acidic Cleavage | Acetic Acid/THF/Water (Microwave) | Acetic Acid, THF, Water | 125 °C | ~5 minutes | Rapid deprotection, but may also cleave TBS ethers.[13][14] |
| Catalytic Cleavage | Iron(III) Tosylate | Methanol | Varies | Varies | A mild and environmentally friendly method.[11] |
Experimental Protocols
Protocol 1: Selective Deprotection of a TES Ether using Formic Acid in Methanol [3][8]
-
Dissolve the TES-protected compound (1.0 equivalent) in methanol to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 5-10% formic acid in methanol (v/v) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion (typically 1-2 hours), carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Selective Deprotection of a Primary TES Ether using DIBAL-H [8]
-
Dissolve the TES-protected compound (1.0 equivalent) in anhydrous toluene or dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography if necessary.
Visualizations
Caption: A decision-making workflow for selecting an appropriate TES ether deprotection strategy.
Caption: Relative stability of common silyl ethers under acidic and basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Diastereoselectivity in Reactions with TES-Protected Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve diastereoselectivity in your chemical reactions involving triethylsilyl (TES)-protected compounds.
Troubleshooting Guide
This guide addresses common issues encountered during experiments and offers potential solutions to enhance diastereoselectivity.
Issue 1: Low Diastereoselectivity in Aldol Reactions of TES-Protected Aldehydes/Ketones
-
Question: My Mukaiyama aldol reaction using a TES-protected α-hydroxy aldehyde is giving a nearly 1:1 mixture of syn and anti products. How can I favor the chelation-controlled product?
-
Answer: Standard Mukaiyama aldol reactions with silyl-protected α-hydroxy aldehydes typically proceed through a non-chelation pathway (Felkin-Anh model) due to the steric and electronic properties of the silyl group, leading to the Felkin-Anh product.[1] To promote chelation control and improve diastereoselectivity, consider the following:
-
Use of Dialkylzinc Reagents with a Lewis Acid: The addition of dialkylzincs in the presence of an alkylzinc halide (e.g., EtZnCl, EtZnBr) can dramatically shift the selectivity towards the chelation-controlled product.[1][2] This method has been shown to achieve high diastereomeric ratios (d.r.) of 10:1 to >20:1.[1] The alkylzinc halide acts as a Lewis acid that facilitates the formation of a rigid, chelated transition state.
-
Solvent Choice: Non-coordinating solvents like toluene or dichloromethane are crucial.[2] Oxygenated solvents such as THF or Et₂O can coordinate to the Lewis acid, disrupting the chelation and leading to a complete loss of diastereoselectivity.[2]
-
Temperature Control: Lowering the reaction temperature can increase the energy difference between the transition states leading to the different diastereomers, thus favoring the formation of a single diastereomer.[3][4]
-
Issue 2: Poor Stereocontrol in the Reduction of a Ketone Adjacent to a TES-Protected Alcohol
-
Question: I am reducing a β-hydroxy ketone where the hydroxyl group is protected as a TES ether, but the resulting 1,3-diol has poor diastereoselectivity. What strategies can I use to improve this?
-
Answer: The stereochemical outcome of the reduction of β-hydroxy ketones can be directed by the neighboring protected hydroxyl group.
-
Chelation-Controlled Reduction: To achieve a syn-1,3-diol, a bidentate Lewis acid can be used to form a cyclic chelate. For example, treatment with a dialkylboron alkoxide (e.g., Bu₂BOMe) forces the substrate into a six-membered ring intermediate.[4] Subsequent reduction with a hydride source like lithium borohydride (LiBH₄) proceeds through a chair-like transition state to give the syn product with high diastereoselectivity.[4]
-
Non-Chelating Conditions for Anti-Diols: Achieving the anti-1,3-diol requires avoiding chelation. The steric bulk of the TES group can already disfavor chelation.[5] Using a non-chelating reducing agent at low temperatures can further enhance the formation of the anti product.
-
Protecting Group Influence: In some cases, the choice of N-protecting group on a β-amino ketone can completely reverse the diastereoselectivity of reduction with SmI₂, allowing access to either the syn or anti 1,3-amino alcohol.[6] While this is for an amino ketone, it highlights the importance of substrate structure in directing the reaction outcome.
-
Issue 3: Unexpected Diastereomer in Lewis Acid-Catalyzed Reactions
-
Question: The diastereoselectivity of my Lewis acid-catalyzed reaction with a TES-protected substrate is opposite to what I predicted based on steric hindrance. What could be the reason?
-
Answer: While steric hindrance is a major factor, the interplay between the substrate, Lewis acid, and reaction conditions can lead to unexpected outcomes.
-
Chelation vs. Non-Chelation: The choice of Lewis acid is critical.[3] Strongly chelating Lewis acids can force the substrate into a conformation that overrides simple steric considerations, leading to the "anti-Felkin" product. For additions to α-silyloxy aldehydes, the use of RZnX promotes a chelation-controlled pathway.[1]
-
Open vs. Closed Transition States: The nature of the enolate and the metal cation influences the transition state geometry. For instance, boron enolates often react via a closed, chair-like Zimmerman-Traxler transition state, which can lead to high diastereoselectivity.[7] The shorter boron-oxygen bonds in this transition state, compared to lithium-oxygen bonds, can amplify steric interactions and improve selectivity.[7]
-
Substrate Conformation: The presence of bulky silyl groups can alter the ground-state conformation of the substrate, which in turn can influence the approach of the reagent.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: How does the size of the TES group compare to other silyl protecting groups in influencing diastereoselectivity?
-
A1: The steric bulk of silyl groups generally follows the order: TMS < TES < TBS < TIPS < TBDPS. The triethylsilyl (TES) group is considered to be of intermediate size. Its influence on diastereoselectivity is often a balance between being large enough to exert significant steric control, but not so large that it completely blocks a desired reaction pathway. For example, in some cases, a very bulky group like TIPS can significantly slow down a reaction and lead to poor diastereoselectivity, whereas a smaller group like TMS can result in high selectivity.[5] The choice of silyl group should be tailored to the specific reaction to optimize steric interactions.
-
-
Q2: Can the TES group itself participate in the reaction mechanism beyond being a bulky protecting group?
-
A2: While the primary role of the TES group is as a protecting group that imparts steric hindrance, the silicon atom can also influence the electronic properties of the molecule. The oxygen of a silyl ether is less electron-donating than that of an alkyl ether. In some Lewis acid-catalyzed reactions, the oxygen of the TES ether can act as a Lewis basic site, coordinating to the catalyst and influencing the geometry of the transition state.[1]
-
-
Q3: What are the general conditions for introducing a TES protecting group?
-
A3: A common and reliable method for the silylation of an alcohol is the Corey protocol, which involves reacting the alcohol with triethylsilyl chloride (TESCl) and imidazole in a solvent like DMF at high concentration.[9] Using dichloromethane (DCM) as a solvent can also work, though the reaction may be slower, it simplifies purification.[9] For hindered alcohols, a more reactive silylating agent like triethylsilyl trifluoromethanesulfonate (TESOTf) in the presence of a non-nucleophilic base like 2,6-lutidine is often used.[9]
-
-
Q4: How can I selectively remove a TES group in the presence of other silyl ethers?
-
A4: Selective deprotection of silyl ethers is typically based on their stability to acidic or fluoride-based conditions. The stability generally increases with steric bulk. Therefore, a TES group can often be removed under conditions that would leave a bulkier group like TBS or TIPS intact. Mild acidic conditions or a carefully controlled amount of a fluoride source like TBAF can achieve this selectivity. For example, pyridinium p-toluenesulfonate (PPTS) has been used for the selective removal of a TES group.
-
Quantitative Data Summary
The following table summarizes the diastereomeric ratios (d.r.) achieved in various reactions involving silyl-protected compounds under different conditions. This data can help in selecting the optimal conditions for your experiment.
| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Reference |
| Aldol Addition | α-TBS-oxy propanal | Diethylzinc, EtZnCl | Toluene | 0 | >20:1 (Chelation:Felkin) | [2] |
| Aldol Addition | α-TBS-oxy propanal | Diethylzinc | Toluene | 25 | 1:1 (Chelation:Felkin) | [1] |
| Aldol Addition | α-TIPS-oxy propanal | Diethylzinc, EtZnCl | Toluene | 0 | >20:1 (Chelation:Felkin) | [2] |
| Ketone Reduction | 3-hydroxy-2-butanone (TMS-protected) | MgMe₂ | THF | -70 | 99:1 (Chelation:Felkin) | [2] |
| Ketone Reduction | 3-hydroxy-2-butanone (TBDMS-protected) | MgMe₂ | THF | -70 | 96:4 (Chelation:Felkin) | [2] |
| Ketone Reduction | 3-hydroxy-2-butanone (TIPS-protected) | MgMe₂ | THF | -70 | 42:58 (Chelation:Felkin) | [2] |
| Titanium Enolate Aldol | Ester of (1S, 2R)-sulfonamide | TiCl₄, Aldehyde | CH₂Cl₂ | -78 | up to 99% de (syn) | [10] |
Experimental Protocols
Protocol 1: Chelation-Controlled Aldol Addition to a TES-Protected α-Hydroxy Aldehyde
This protocol is adapted from the general method for chelation-controlled additions to α-silyloxy aldehydes.[1]
-
Preparation of Lewis Acid: Prepare the alkylzinc halide (e.g., EtZnCl) by the conproportionation of ZnCl₂ and ZnEt₂ in toluene at 70 °C for 3 days, followed by filtration and removal of volatiles.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the TES-protected α-hydroxy aldehyde in anhydrous toluene.
-
Addition of Reagents: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the alkylzinc halide Lewis acid (typically 1.0-1.5 equivalents) to the solution. Then, add the dialkylzinc reagent (e.g., diethylzinc, 1.5 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer.
Protocol 2: Diastereoselective Reduction of a TES-Protected β-Hydroxy Ketone
This protocol for a syn-selective reduction is based on the principles of chelation control.[4]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the TES-protected β-hydroxy ketone in an anhydrous solvent (e.g., THF).
-
Chelation: Cool the solution to a low temperature (e.g., -78 °C). Add a solution of a bidentate Lewis acid, such as dibutylboron methoxide (Bu₂BOMe), dropwise. Stir the mixture for a sufficient time (e.g., 30-60 minutes) to ensure the formation of the boron chelate.
-
Reduction: To the solution containing the chelated intermediate, add a hydride reducing agent, such as lithium borohydride (LiBH₄), portion-wise or as a solution in THF.
-
Reaction Monitoring: Keep the reaction at a low temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by carefully adding a suitable quenching agent, such as a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or an acidic buffer (e.g., pH 7 phosphate buffer), to break up the boron complexes.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography to isolate the syn-1,3-diol.
Visualizations
Caption: A general experimental workflow for improving diastereoselectivity.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Assymetric Induction [www2.chemistry.msu.edu]
- 6. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN- AND ANTI-ALDOLS - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing siloxane formation in silylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize siloxane formation during silylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are siloxanes and why are they problematic in my silylation reaction?
A1: Siloxanes are undesirable byproducts characterized by a repeating silicon-oxygen (Si-O-Si) backbone.[1] In the context of silylation, they primarily form from the hydrolysis of the silylating agent, followed by the condensation of the resulting silanols (R₃Si-OH).[1] The presence of these byproducts can significantly reduce the yield of your desired silylated product, complicate purification processes, and potentially interfere with subsequent reactions.[1]
Q2: I'm observing a white precipitate or an oily substance in my reaction. Is this a siloxane byproduct?
A2: It is highly probable. For instance, polydimethylsiloxane (PDMS), a common byproduct when using trimethylsilylating agents, can appear as an oil or an insoluble polymer.[1] The formation of a precipitate or an oily layer that proves difficult to purify is a strong indication of significant siloxane byproduct formation.[1]
Q3: What is the primary driver of siloxane formation?
A3: The main cause is the presence of water in the reaction mixture.[1] Silylating agents, especially silyl halides like trimethylsilyl chloride (TMS-Cl), are highly sensitive to moisture.[1][2] Water hydrolyzes the silylating agent, leading to the formation of a silanol intermediate. This silanol can then react with another molecule of the silylating agent or another silanol to create a stable siloxane bond.[1]
Q4: How does the choice of base impact siloxane formation?
A4: The selection of a base is a critical factor. Tertiary amines such as triethylamine (Et₃N) and pyridine are frequently used to neutralize the HCl generated when using silyl chlorides. For tert-butyldimethylsilyl (TBDMS) protections, imidazole is often the preferred base.[1][3] While direct comparative studies on siloxane formation are limited, a non-nucleophilic, sterically hindered base is generally recommended to favor the desired silylation over side reactions. Crucially, the base must be anhydrous.[1]
Q5: Does reaction temperature play a role in the formation of siloxanes?
A5: Yes, elevated temperatures can accelerate the rates of side reactions, including the formation of siloxanes. It is generally advisable to conduct silylation reactions at the lowest temperature that allows for a reasonable reaction rate. A common approach is to start the reaction at 0 °C and then allow it to gradually warm to room temperature.[1]
Troubleshooting Guide
This guide addresses common issues encountered during silylation reactions that can lead to the formation of siloxane byproducts.
Issue 1: Low Yield of Silylated Product and/or Significant Byproduct Formation
| Possible Cause | Recommended Solution |
| Presence of Moisture | Rigorously dry all components of the reaction. This includes using anhydrous solvents, freshly opened high-purity reagents, and oven-dried glassware. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent the introduction of atmospheric moisture.[1][2] |
| Inappropriate Base | Use a dry, non-nucleophilic, sterically hindered base. Ensure the base is compatible with your silylating agent and substrate. For example, imidazole is often preferred for TBDMS protections.[1] |
| Sub-optimal Temperature | Run the reaction at a lower temperature. Starting at 0 °C and allowing it to warm to room temperature can often minimize side reactions.[1] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the silylating agent to drive the reaction to completion. However, a large excess can sometimes lead to more side products. |
Issue 2: Difficulty in Purifying the Desired Product from Siloxane Byproducts
| Troubleshooting Step | Detailed Procedure |
| Aqueous Work-up | Carefully quench the reaction with a buffered aqueous solution (e.g., saturated aqueous NH₄Cl) to hydrolyze any remaining silylating agent.[1] However, exercise caution as this can also promote further silanol condensation if not performed correctly.[1] |
| Silica Gel Chromatography | This is the most common and effective method for removing siloxane byproducts. Siloxanes are typically less polar than the desired silylated product and will therefore elute first.[1] |
| Activated Carbon Treatment | For non-polar siloxanes, treatment with activated carbon can be an effective purification method.[1] |
| Distillation | For volatile siloxanes, distillation can be an effective method of separation from a less volatile desired product. |
| Liquid-Liquid Extraction | In some cases, liquid-liquid extraction with an appropriate solvent system can be used to separate the desired product from siloxane impurities.[4] |
Experimental Protocols
Representative Silylation of an Alcohol (Benzyl Alcohol with TBDMS-Cl)
This protocol provides a general procedure for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride.
1. Preparation:
-
Thoroughly oven-dry all glassware (round-bottom flask, magnetic stir bar, dropping funnel, and condenser) and allow it to cool under a stream of dry nitrogen or argon.[1]
-
Ensure all reagents, including the solvent (e.g., dichloromethane - DCM) and base (e.g., imidazole), are anhydrous.[1]
2. Reaction Setup:
-
To the reaction flask, add benzyl alcohol (1.0 equivalent) and anhydrous DCM.
-
Add imidazole (1.2 equivalents).[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
3. Addition of Silylating Agent:
-
Dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the TBDMS-Cl solution to the cooled reaction mixture via the dropping funnel.
4. Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
5. Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.[1]
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The less polar siloxane byproducts will typically elute before the desired silyl ether.[1]
Visual Guides
References
Technical Support Center: Scaling Up Silylation Reactions with Bromotriethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on scaling up silylation reactions using bromotriethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in silylation reactions?
A1: this compound is a versatile reagent used to introduce the triethylsilyl (TES) protecting group to a variety of functional groups, most commonly alcohols. The TES group offers a moderate level of steric bulk and is generally more stable than the trimethylsilyl (TMS) group, providing a balance between reactivity and stability. This makes it a valuable tool in multi-step organic synthesis where selective protection and deprotection are required.[1][2]
Q2: What are the key safety considerations when handling this compound on a larger scale?
A2: this compound is a flammable, corrosive, and moisture-sensitive liquid.[3] When scaling up, it is crucial to implement robust safety protocols:
-
Ventilation: All manipulations should be conducted in a well-ventilated fume hood or a closed system to avoid inhalation of corrosive vapors.[3][4]
-
Inert Atmosphere: Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture, which can deactivate the reagent and generate hydrobromic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and flame-retardant lab coats.[4][5]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable solvents, ensure all metal equipment is properly grounded and bonded.[3]
-
Emergency Preparedness: Have appropriate spill control materials and fire extinguishers (e.g., dry chemical or carbon dioxide) readily available.[6] An emergency shower and eyewash station should be easily accessible.[4]
Q3: Which solvents are recommended for large-scale silylation reactions with this compound?
A3: Aprotic solvents are essential for successful silylation reactions to avoid unwanted side reactions with the solvent itself.[7][8] For scaling up, consider the following:
-
Commonly Used Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, toluene, and N,N-dimethylformamide (DMF) are frequently used.[7][9]
-
Anhydrous Conditions: Ensure all solvents are rigorously dried before use, as trace amounts of water can significantly impact the reaction outcome.
-
Solvent Selection Considerations: The choice of solvent can influence reaction rates.[9] For instance, reactions in more polar aprotic solvents like DMF can be significantly faster.[9] However, for large-scale operations, consider factors like boiling point for ease of removal, cost, and safety.
Q4: What is the role of a base in silylation reactions, and which bases are suitable for use with this compound?
A4: A base is used to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the acid from catalyzing unwanted side reactions or degrading acid-sensitive functional groups. Common bases include:
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used.[7]
-
Nucleophilic Catalysts: Imidazole and 4-dimethylaminopyridine (DMAP) can also act as nucleophilic catalysts, activating the silylating agent and accelerating the reaction.[10] For sterically hindered alcohols, a combination of a non-nucleophilic base and a catalytic amount of a nucleophilic catalyst can be effective.
Troubleshooting Guide
Problem 1: The silylation reaction is slow or incomplete, even with extended reaction times.
-
Possible Cause 1: Presence of Moisture: Water in the reaction mixture will consume this compound, forming triethylsilanol and HBr, thus reducing the amount of active reagent available.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Running the reaction under a positive pressure of an inert gas like nitrogen or argon is crucial.
-
-
Possible Cause 2: Steric Hindrance: The substrate may be sterically hindered, slowing down the approach of the silylating agent.
-
Solution: Consider increasing the reaction temperature. The addition of a catalyst like DMAP can also enhance the reaction rate.[11] In some cases, switching to a more reactive silylating agent might be necessary, although this would change the protecting group.
-
-
Possible Cause 3: Insufficient Reagent or Base: The stoichiometry of the reaction may be incorrect.
-
Solution: Use a slight excess of this compound (e.g., 1.1-1.5 equivalents) and the base (e.g., 1.2-2.0 equivalents). Monitor the reaction progress using an appropriate analytical technique like TLC or GC to determine if additional reagents are needed.
-
Problem 2: The reaction yield is low, and significant amounts of byproducts are observed.
-
Possible Cause 1: Side Reactions with Byproducts: The HBr generated during the reaction can lead to the degradation of sensitive substrates or products.
-
Solution: Ensure a sufficient amount of base is present to neutralize the HBr as it is formed. A slow addition of this compound to the reaction mixture can also help to control the concentration of HBr.
-
-
Possible Cause 2: Unwanted Reactions with the Solvent: If an inappropriate solvent is used, it may react with the silylating agent.
-
Possible Cause 3: Product Instability during Workup or Purification: The triethylsilyl ether may be cleaved during aqueous workup or chromatography on silica gel, especially under acidic conditions.[8]
-
Solution: Use a neutral or slightly basic aqueous workup (e.g., saturated sodium bicarbonate solution). For purification, consider using neutral alumina or deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
-
Quantitative Data Summary
The following tables provide illustrative data for typical silylation reactions. Note that optimal conditions will vary depending on the specific substrate and scale.
Table 1: Effect of Solvent on Silylation Reaction Time (Illustrative Example)
| Solvent | Dielectric Constant | Typical Reaction Time (hours) at Room Temperature |
| Toluene | 2.4 | 12 - 24 |
| Dichloromethane (DCM) | 9.1 | 4 - 8 |
| Tetrahydrofuran (THF) | 7.5 | 6 - 12 |
| N,N-Dimethylformamide (DMF) | 36.7 | 1 - 4 |
Table 2: Common Bases and Their Properties for Silylation Reactions
| Base | pKa of Conjugate Acid | Key Features |
| Triethylamine (Et₃N) | 10.75 | Common, inexpensive, non-nucleophilic. |
| Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, non-nucleophilic. |
| Imidazole | 6.95 | Acts as a base and a nucleophilic catalyst. |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Highly effective nucleophilic catalyst, often used in catalytic amounts. |
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 equivalent) and a dry, aprotic solvent (e.g., DCM or THF) to an appropriately sized, oven-dried reactor equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.5 equivalents) to the stirred solution.
-
-
Addition of this compound:
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture via the addition funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC analysis. Reaction times can vary from 1 to 24 hours depending on the substrate.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel or distillation.
-
Visualizations
Caption: General workflow for a silylation reaction.
Caption: Troubleshooting decision tree for incomplete silylation.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
TES vs. TBDMS: A Researcher's Guide to Silyl Ether Protecting Group Stability
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is paramount to success. Among the most versatile and widely employed protecting groups for hydroxyl functionalities are silyl ethers. Their popularity stems from their ease of installation, general stability across a range of reaction conditions, and, most importantly, their tunable lability, allowing for selective removal. This guide provides a detailed comparison of two of the most common silyl protecting groups: triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS), with a focus on their relative stability, supported by experimental data to inform the strategic decisions of researchers, scientists, and drug development professionals.
The fundamental difference in stability between TES and TBDMS ethers arises from steric hindrance around the silicon atom. The bulky tert-butyl group in TBDMS provides a significantly larger steric shield compared to the ethyl groups in TES, impeding the approach of reagents that effect cleavage. This steric factor is the primary determinant of the enhanced stability of TBDMS ethers.
Quantitative Stability Comparison
The relative stability of TES and TBDMS ethers has been quantified under various conditions, providing a clear hierarchy for their application in synthesis.
Stability in Acidic Media
Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The rate of this cleavage is highly dependent on the steric bulk of the silyl group. TBDMS ethers are substantially more stable to acidic hydrolysis than TES ethers.[1] In fact, it has been reported that TBDMS ethers are over 300 times more stable to acidic hydrolysis than their TES counterparts.[1] This significant difference in stability allows for the selective deprotection of a TES ether in the presence of a TBDMS ether.[1]
| Silyl Ether | Relative Rate of Acidic Hydrolysis |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Data sourced from multiple literature reports.[1][2][3]
Stability in Basic Media
In basic media, the cleavage of silyl ethers proceeds via direct nucleophilic attack on the silicon atom. Similar to acidic conditions, steric hindrance plays a crucial role in determining the stability. The TBDMS group's bulkiness makes it significantly more resistant to base-mediated cleavage than the TES group.
| Silyl Ether | Relative Rate of Basic Hydrolysis |
| TMS | 1 |
| TES | 10-100 |
| TBDMS | ~20,000 |
| TIPS | 100,000 |
| TBDPS | ~20,000 |
Data sourced from multiple literature reports.[3]
Stability Towards Fluoride-Mediated Cleavage
Fluoride ions are highly effective for cleaving silicon-oxygen bonds due to the formation of the exceptionally strong Si-F bond. The rate of fluoride-mediated cleavage is also influenced by steric hindrance. While both TES and TBDMS ethers are readily cleaved by fluoride sources like tetrabutylammonium fluoride (TBAF), the less hindered TES ethers generally react faster. The relative order of stability against fluoride is typically TMS < TES < TBDMS.
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies. The following protocols are representative examples for the protection of alcohols with TES and TBDMS groups and their subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with Triethylsilyl Chloride (TESCl)
This procedure describes the formation of a TES ether using TESCl and imidazole.
Materials:
-
Primary alcohol (1.0 eq)
-
Triethylsilyl chloride (TESCl, 1.2 eq)
-
Imidazole (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole.
-
Slowly add TESCl to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting TES ether by flash column chromatography if necessary.
Protocol 2: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol outlines the silylation of a primary alcohol using the common TBDMSCl/imidazole system.[4]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)[4]
-
Imidazole (2.2 eq)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)[4]
-
Diethyl ether[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[4]
-
Brine[4]
-
Anhydrous magnesium sulfate (MgSO₄)[4]
Procedure:
-
To a solution of the alcohol in anhydrous DMF, add imidazole.[4]
-
Add TBDMSCl portion-wise to the stirred solution at room temperature under an inert atmosphere.[4]
-
Monitor the reaction progress by TLC; it is typically complete within 2-6 hours.[4]
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]
-
Extract the aqueous mixture with diethyl ether.[4]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[4]
Protocol 3: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
This method utilizes mild acidic conditions to selectively cleave a TES ether while leaving a TBDMS ether intact.[5]
Materials:
-
Substrate containing both TES and TBDMS ethers
-
Methanol
-
Formic acid (5-10% v/v in methanol)[5]
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the silyl-protected compound in a 5-10% solution of formic acid in methanol.[5]
-
Stir the reaction mixture at room temperature and monitor the deprotection of the TES group by TLC. TBDMS ethers are stable under these conditions.[5]
-
Upon completion of the selective deprotection, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 4: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
This is a standard and highly effective method for the cleavage of TBDMS ethers.[4]
Materials:
-
TBDMS-protected alcohol (1.0 eq)[4]
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq)[4]
-
Anhydrous Tetrahydrofuran (THF)[4]
-
Diethyl ether[4]
-
Water
-
Brine[4]
-
Anhydrous magnesium sulfate (MgSO₄)[4]
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.[4]
-
Add the TBAF solution dropwise to the stirred solution.[4]
-
Monitor the reaction by TLC; deprotection is usually complete within 1-2 hours.[4]
-
Upon completion, quench the reaction with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
Visualization of Experimental Workflow and Stability Hierarchy
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for protection and deprotection, and the stability relationship between TES and TBDMS protecting groups.
Conclusion
The choice between TES and TBDMS as a protecting group is a strategic decision that hinges on the specific requirements of a synthetic sequence. The TBDMS group offers significantly greater stability under both acidic and basic conditions, making it a more robust and generally preferred protecting group for withstanding a wide array of synthetic transformations. The TES group, with its intermediate stability, provides a valuable option for orthogonal protection strategies, where its selective removal in the presence of a TBDMS group is a key synthetic step. A thorough understanding of their relative stabilities and the specific conditions required for their cleavage is essential for the efficient and successful synthesis of complex molecules.
References
A Comparative Guide to the Relative Hydrolysis Rates of TMS, TES, and TBDPS Ethers
In the landscape of synthetic organic chemistry, silyl ethers stand as indispensable protecting groups for hydroxyl functionalities. Their popularity stems from the ease of their formation and cleavage, as well as the ability to tune their stability by varying the substituents on the silicon atom. For researchers, scientists, and drug development professionals, understanding the relative stability of different silyl ethers under various conditions is paramount for devising successful synthetic strategies. This guide provides an objective comparison of the hydrolysis rates of three commonly used silyl ethers: Trimethylsilyl (TMS), Triethylsilyl (TES), and tert-Butyldiphenylsilyl (TBDPS), supported by experimental data and detailed methodologies.
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom.[1][2] Bulky substituents impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the stability of the protecting group.[1][3]
Quantitative Comparison of Hydrolysis Rates
The relative rates of hydrolysis for TMS, TES, and TBDPS ethers under both acidic and basic conditions have been quantified, providing a clear measure of their comparative stability. The data, normalized to the hydrolysis rate of TMS ether, is summarized in the table below.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from multiple literature reports.[3][4][5]
Under acidic conditions, the stability follows the order: TMS < TES << TBDPS.[1][4] The TBDPS group is exceptionally stable, being approximately 5,000,000 times more resistant to acid-catalyzed hydrolysis than the TMS group.[3][4] This remarkable stability makes TBDPS a suitable choice for multi-step syntheses involving acidic reagents.[3]
In basic media, the order of stability is TMS < TES < TBDPS.[4][5] While the difference in stability between TES and TBDPS is less pronounced than in acidic conditions, TBDPS remains significantly more robust.[4]
Experimental Protocols
The determination of relative hydrolysis rates involves monitoring the disappearance of the silyl ether or the appearance of the corresponding alcohol over time under controlled acidic or basic conditions. Below are representative protocols for such experiments.
Protocol 1: Acid-Catalyzed Hydrolysis Rate Determination
-
Objective: To compare the relative rates of acid-catalyzed hydrolysis of TMS, TES, and TBDPS ethers of a primary alcohol.
-
Materials:
-
Primary alcohol protected with TMS, TES, and TBDPS groups (e.g., the corresponding silyl ethers of benzyl alcohol).
-
Solvent system: A mixture of tetrahydrofuran (THF), acetic acid, and water (e.g., 3:1:1 v/v/v).[6]
-
Internal standard (e.g., a stable compound with a distinct chromatographic signature, such as dodecane).
-
Analytical equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
-
Procedure:
-
Prepare stock solutions of each silyl ether and the internal standard of known concentrations in the solvent system.
-
In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), initiate the hydrolysis by adding the silyl ether solution to the acidic solvent mixture.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted sample by GC or HPLC to determine the concentration of the remaining silyl ether relative to the internal standard.
-
Plot the concentration of the silyl ether versus time to determine the rate of hydrolysis. The relative rates can be determined by comparing the half-lives or the initial rates of the reactions.
-
Protocol 2: Base-Catalyzed Hydrolysis Rate Determination
-
Objective: To compare the relative rates of base-catalyzed hydrolysis of TMS, TES, and TBDPS ethers of a primary alcohol.
-
Materials:
-
Primary alcohol protected with TMS, TES, and TBDPS groups.
-
Solvent: Methanol or ethanol.
-
Base: Potassium carbonate or sodium hydroxide solution of known concentration.[7]
-
Internal standard.
-
Analytical equipment: GC or HPLC.
-
-
Procedure:
-
Prepare stock solutions of each silyl ether and the internal standard in the chosen alcohol solvent.
-
In separate reaction vessels at a constant temperature, initiate the hydrolysis by adding the basic solution to the silyl ether solution.
-
Follow steps 3-7 from the acid-catalyzed hydrolysis protocol, using a mild acid (e.g., saturated aqueous ammonium chloride solution) to quench the reaction in the aliquots.
-
Visualization of Silyl Ether Stability
The logical relationship between the structures of the silyl ethers and their relative stability can be visualized as a hierarchy based on steric hindrance.
The selection of a silyl protecting group is a critical decision in the design of a synthetic pathway. The TBDPS group offers exceptional stability, making it ideal for protecting hydroxyl groups that need to withstand harsh acidic or basic conditions.[2] In contrast, TMS is easily cleaved and is often used for temporary protection.[8] TES provides an intermediate level of stability.[9] The quantitative data and experimental protocols presented in this guide provide a framework for making informed decisions to optimize synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Silyl_ether [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Researcher's Guide to Orthogonal Deprotection of TES and TBDMS Ethers
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the strategic use of protecting groups is paramount. Triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) ethers are two of the most commonly employed protecting groups for hydroxyl functionalities due to their relative stability and predictable reactivity. The ability to selectively remove one in the presence of the other, a concept known as orthogonal deprotection, offers a powerful tool for synthetic chemists. This guide provides a comprehensive comparison of methods for the orthogonal deprotection of TES and TBDMS ethers, supported by quantitative data and detailed experimental protocols.
The Basis of Selectivity: A Tale of Two Silyl Ethers
The key to the orthogonal deprotection of TES and TBDMS ethers lies in their differential stability, which is primarily dictated by the steric bulk of the substituents on the silicon atom. The TBDMS group, with its bulky tert-butyl moiety, is significantly more sterically hindered than the TES group. This steric shield makes the silicon atom of the TBDMS ether less accessible to attacking reagents, rendering it more robust under a variety of conditions.
This difference in steric hindrance translates to a significant disparity in lability under both acidic and basic conditions. As a general trend, the stability of silyl ethers to hydrolysis increases with the steric bulk of the silicon substituents.
Selective Deprotection of TES Ethers in the Presence of TBDMS Ethers
The greater lability of the TES group allows for its selective removal under mild acidic conditions that leave the more robust TBDMS group intact.
Mild Acid-Catalyzed Hydrolysis
One of the most effective and widely used methods for the selective cleavage of TES ethers is the use of mild acidic conditions. Formic acid in methanol has emerged as a particularly efficient and selective reagent for this transformation.
Quantitative Data:
| Reagent System | Substrate | Time (h) | Temperature | Yield (%) | Citation |
| 5-10% Formic Acid in Methanol | Protected Thymidine Dinucleosides | 2-3 | Room Temp. | 70-85 | |
| MCM-41/Methanol | Mixed Silyl Ether of Diols | 1-8 | Room Temp. | 85-95 |
Experimental Protocol: Selective TES Deprotection using Formic Acid
-
Materials: TES- and TBDMS-protected substrate, Methanol, Formic Acid.
-
Procedure:
-
Dissolve the protected substrate in methanol.
-
Add a solution of 5-10% formic acid in methanol dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Logical Workflow for Selective TES Deprotection:
Caption: Workflow for the selective deprotection of a TES ether.
Selective Deprotection of TBDMS Ethers in the Presence of TES Ethers
The selective removal of the more stable TBDMS group while retaining the TES group is a more challenging transformation that typically requires nucleophilic activation, most commonly with a fluoride source. The choice of fluoride reagent and reaction conditions is critical to achieving the desired selectivity.
Fluoride-Mediated Cleavage
Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of TBDMS ethers. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to selectively deprotect a TBDMS ether in the presence of a TES ether, although this requires careful optimization for each specific substrate. Milder fluoride sources or buffered systems can also be employed to enhance selectivity.
Quantitative Data:
| Reagent System | Substrate | Time | Temperature | Yield (%) | Citation |
| TBAF (1.1 equiv) in THF | Secondary Alcohol Derivative | 45 min | 0°C to RT | 32 | [1] |
| TBAF (1.2 equiv) in THF | Complex Alcohol | 48 h | RT | 97 | [1] |
| TBAF (1.0 equiv) in THF | Primary Alcohol Derivative | Overnight | RT | 99 | [1] |
| HF-Pyridine in THF/Pyridine | TBDMS Ether | 8 h | 0°C | Cleaved | [2] |
Experimental Protocol: Selective TBDMS Deprotection using TBAF
-
Materials: TES- and TBDMS-protected substrate, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the protected substrate in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the TBAF solution dropwise to the stirred solution.
-
Carefully monitor the reaction progress by TLC to ensure selective cleavage.
-
Once the desired level of conversion is achieved, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
-
Logical Workflow for Selective TBDMS Deprotection:
Caption: Workflow for the selective deprotection of a TBDMS ether.
Conclusion
The orthogonal deprotection of TES and TBDMS ethers is a powerful strategy in modern organic synthesis. The selective cleavage of the more labile TES group can be readily achieved with high yields and selectivity using mild acidic conditions, such as formic acid in methanol. Conversely, the selective removal of the more robust TBDMS group in the presence of a TES ether is a more delicate operation that relies on carefully controlled fluoride-mediated cleavage. The choice of deprotection strategy should be guided by the overall synthetic plan and the specific nature of the substrate. The data and protocols presented in this guide provide a solid foundation for researchers to successfully implement these orthogonal deprotection strategies in their synthetic endeavors.
References
A Comparative Guide to the Spectroscopic Properties of Bromotriethylsilane and Other Trialkylsilyl Bromides
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of reagents is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic data for bromotriethylsilane and two common alternatives: bromotrimethylsilane and bromo-tert-butyldimethylsilane. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers objective insights into their performance and structural attributes.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives. This side-by-side comparison facilitates the differentiation of these compounds based on their unique spectral fingerprints.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~1.1 (t) | Triplet | 9H | -CH₃ |
| ~1.2 (q) | Quartet | 6H | -CH₂- | |
| Bromotrimethylsilane | ~0.4 | Singlet | 9H | -CH₃ |
| Bromo-tert-butyldimethylsilane | ~0.3 | Singlet | 6H | -Si(CH₃)₂ |
| ~1.0 | Singlet | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~8.0 | -CH₃ |
| ~9.5 | -CH₂- | |
| Bromotrimethylsilane | ~2.5 | -CH₃ |
| Bromo-tert-butyldimethylsilane | ~-3.0 | -Si(CH₃)₂ |
| ~25.5 | -C(CH₃)₃ | |
| ~18.0 | -C(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~2950-2850 | C-H stretch |
| ~1460, 1380 | C-H bend | |
| ~1250 | Si-CH₂ | |
| ~740 | Si-C stretch | |
| Bromotrimethylsilane | ~2960-2850 | C-H stretch |
| ~1410 | C-H bend | |
| ~1250 | Si-CH₃ symmetric bend | |
| ~840 | Si-C stretch | |
| Bromo-tert-butyldimethylsilane | ~2960-2860 | C-H stretch |
| ~1470, 1365 | C-H bend | |
| ~1255 | Si-CH₃ | |
| ~830 | Si-C stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 194/196 (M+) | 165/167 ([M-C₂H₅]⁺), 115 ([Si(C₂H₅)₃]⁺) |
| Bromotrimethylsilane | 152/154 (M+) | 137/139 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |
| Bromo-tert-butyldimethylsilane | 194/196 (M+) | 137/139 ([M-C(CH₃)₃]⁺), 57 ([C(CH₃)₃]⁺) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (this compound, bromotrimethylsilane, or bromo-tert-butyldimethylsilane) is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) within an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a wider spectral width (e.g., -10 to 220 ppm) is used with a longer relaxation delay (2-5 seconds) and a larger number of scans to improve the signal-to-noise ratio.
Infrared (IR) Spectroscopy
For liquid samples such as the trialkylsilyl bromides discussed, the attenuated total reflectance (ATR) technique is a convenient method. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over a typical range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, leading to the formation of a molecular ion and various fragment ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a trialkylsilyl bromide.
Caption: Workflow for Spectroscopic Analysis of Trialkylsilyl Bromides.
Navigating Hydroxyl Protection: A Comparative Guide to Triethylsilyl (TES) and Trimethylsilyl (TMS) Ethers
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is paramount to achieving high yields and minimizing unwanted side reactions. Among the diverse arsenal of available protecting groups, silyl ethers have established themselves as indispensable tools due to their ease of formation, general stability, and versatile cleavage conditions. This guide provides a comprehensive comparison of two commonly employed trialkylsilyl ethers: triethylsilyl (TES) and trimethylsilyl (TMS) ethers, with a focus on the distinct advantages offered by the TES group for researchers, scientists, and drug development professionals.
The primary distinction between TES and TMS ethers lies in their relative stability, which is a direct consequence of the steric hindrance imparted by the alkyl substituents on the silicon atom. The three ethyl groups of the TES ether create a more sterically congested environment around the silicon-oxygen bond compared to the three methyl groups of the TMS ether. This increased steric bulk renders TES ethers significantly more stable towards hydrolysis under acidic conditions.[1][2][3] This enhanced stability is a key advantage, as it allows TES ethers to withstand a broader range of reaction conditions while still being readily cleavable under mild, selective protocols.[4]
Quantitative Comparison of Stability
The difference in stability between TES and TMS ethers is not merely qualitative but has been quantified through studies of their relative rates of cleavage under both acidic and basic conditions. These data provide a clear rationale for choosing one protecting group over the other based on the specific requirements of a synthetic route.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl (TMS) | 1[2][3] | 1[2][3] |
| Triethylsilyl (TES) | 64[2][3] | 10-100[2][3] |
| Table 1: Relative Rates of Cleavage of TES and TMS Ethers. |
As the data in Table 1 illustrates, TES ethers are approximately 64 times more stable than TMS ethers under acidic conditions.[2][3] This significant difference in stability allows for the selective deprotection of a TMS ether in the presence of a TES ether, or for the TES group to remain intact under conditions that would readily cleave a TMS group. While the difference in stability under basic conditions is less pronounced, TES ethers still offer a notable increase in robustness.[2][3]
Stability Towards Common Synthetic Reagents
Beyond their hydrolytic stability, the choice of a silyl ether protecting group also depends on its compatibility with other reagents to be used in the synthetic sequence. TES ethers, owing to their greater steric bulk, generally exhibit enhanced stability towards a variety of common reagents compared to TMS ethers.
| Reagent Class | TMS Ether Stability | TES Ether Stability |
| Mild Acidic Conditions | Labile | Moderately Stable |
| Mild Basic Conditions | Labile | Moderately Stable |
| Fluoride Sources (e.g., TBAF) | Very Labile | Labile |
| Oxidizing Agents | Generally Stable | Stable[4] |
| Reducing Agents | Generally Stable | Stable[4] |
| Organometallic Reagents | Generally Stable | Stable[4] |
| Table 2: General Stability of TMS and TES Ethers to Common Reagents. |
The enhanced stability of TES ethers makes them a more reliable choice for multi-step syntheses where the protected hydroxyl group needs to endure a wider range of chemical transformations.[4]
Experimental Protocols
The following are representative experimental protocols for the protection of a primary alcohol with triethylsilyl chloride and trimethylsilyl chloride, and for the selective deprotection of a triethylsilyl ether.
Protocol 1: Protection of a Primary Alcohol using Triethylsilyl Chloride (TESCl)
Objective: To protect a primary alcohol as its triethylsilyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Triethylsilyl chloride (TESCl) (1.2 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Protection of a Primary Alcohol using Trimethylsilyl Chloride (TMSCl)
Objective: To protect a primary alcohol as its trimethylsilyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.1 equiv)
-
Triethylamine or Pyridine (1.1 equiv)
-
Anhydrous inert solvent (e.g., Dichloromethane, THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equiv) and triethylamine or pyridine (1.1 equiv) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add trimethylsilyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The TMS ether may be used in the next step without further purification, though purification by distillation or chromatography is also possible.
Protocol 3: Selective Deprotection of a Triethylsilyl (TES) Ether
Objective: To selectively deprotect a primary TES ether in the presence of a more robust silyl ether (e.g., TBDMS) using mild acidic conditions.
Materials:
-
TES-protected alcohol substrate
-
Methanol
-
Formic acid (5-10% v/v in methanol)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl ether substrate in a 5-10% solution of formic acid in methanol.[5]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from 1 to 24 hours depending on the substrate.[5]
-
Once the TES ether is cleaved, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.
Visualization of Workflows and Decision-Making
To aid in the selection and application of these protecting groups, the following diagrams illustrate the logical considerations and a general experimental workflow.
Conclusion
References
A Comparative Guide to the Reactivity of Bromotriethylsilane and Triethylsilyl Triflate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic protection of functional groups is paramount to the successful construction of complex molecules. Silyl ethers are among the most ubiquitous protecting groups for alcohols, prized for their ease of installation and tunable stability. The choice of silylating agent is critical, directly impacting reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two common triethylsilylating agents: Bromotriethylsilane (TESBr) and Triethylsilyl triflate (TESOTf), supported by established chemical principles and available experimental data.
Executive Summary
Triethylsilyl triflate (TESOTf) is a significantly more reactive silylating agent than this compound (TESBr). This pronounced difference in reactivity is primarily attributed to the superior leaving group ability of the triflate anion (CF₃SO₃⁻) compared to the bromide anion (Br⁻). Consequently, TESOTf facilitates faster reactions, often at lower temperatures and with a broader substrate scope, including sterically hindered or less nucleophilic alcohols. However, this high reactivity can sometimes lead to lower selectivity and requires stringent anhydrous conditions. This compound offers a milder alternative, providing good yields for many substrates with potentially greater selectivity and easier handling.
Data Presentation: A Comparative Overview
| Feature | This compound (TESBr) | Triethylsilyl Triflate (TESOTf) |
| Relative Reactivity | Moderate to High | Very High |
| Leaving Group | Bromide (Br⁻) | Triflate (CF₃SO₃⁻) |
| Typical Reaction Times | Minutes to several hours | Seconds to minutes |
| Typical Reaction Temperatures | 0 °C to room temperature | -78 °C to 0 °C |
| Requirement for Base | Typically required (e.g., triethylamine, pyridine, imidazole) | Typically required (e.g., 2,6-lutidine, triethylamine) |
| Substrate Scope | Good for primary and secondary alcohols | Excellent for primary, secondary, and tertiary alcohols, including hindered systems |
| Sensitivity to Moisture | Sensitive | Extremely sensitive |
| Byproducts | Amine hydrobromide salt | Amine triflate salt |
Note: The relative reactivity is inferred from the known leaving group abilities and qualitative comparisons of similar silylating agents. One study on trimethylsilyl analogues found that trimethylsilyl triflate can react up to 6.7 × 10⁸ times faster than trimethylsilyl chloride in certain reactions.[1] Given that bromide is a better leaving group than chloride, but significantly worse than triflate, a substantial reactivity difference between TESBr and TESOTf is expected.
Reaction Mechanism and Reactivity Principles
The silylation of an alcohol with either this compound or triethylsilyl triflate proceeds through a nucleophilic substitution reaction at the silicon center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom and displacing the leaving group (bromide or triflate).
The rate of this reaction is heavily influenced by the stability of the departing leaving group. The triflate anion is an exceptionally stable leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group, which delocalizes the negative charge through resonance. Bromide is a good leaving group, but significantly less stable than triflate. This difference in leaving group ability is the primary driver for the enhanced reactivity of TESOTf.
References
A Comparative Guide to the Applications of Bromotriethylsilane in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of multi-step organic syntheses. Bromotriethylsilane (TESBr) has emerged as a versatile reagent, primarily utilized for the protection of hydroxyl groups as triethylsilyl (TES) ethers and as a mild Lewis acid catalyst in various carbon-carbon bond-forming reactions. This guide provides an objective comparison of this compound's performance with other common alternatives, supported by experimental data and detailed methodologies to facilitate informed decision-making in synthetic planning.
Protection of Alcohols: this compound vs. Alternative Silylating Agents
The protection of alcohols as silyl ethers is a cornerstone of modern organic synthesis, preventing unwanted side reactions of the hydroxyl group. The triethylsilyl (TES) group, introduced using reagents like this compound, offers a moderate level of stability, positioning it between the more labile trimethylsilyl (TMS) ethers and the more robust tert-butyldimethylsilyl (TBDMS) ethers. This intermediate stability is advantageous for orthogonal protection strategies, allowing for the selective deprotection of different silyl ethers within the same molecule.[1][2]
Performance Comparison in Alcohol Protection
The choice of silylating agent is dictated by the desired stability of the protecting group and the specific conditions required for its removal. The stability of silyl ethers is primarily influenced by the steric bulk around the silicon atom.
| Silylating Agent | Structure of Silyl Group | Relative Steric Hindrance | General Stability |
| Bromotrimethylsilane (TMSBr) | -Si(CH₃)₃ | Low | Low |
| This compound (TESBr) | -Si(CH₂CH₃)₃ | Moderate | Moderate |
| tert-Butyldimethylsilyl Chloride (TBDMSCl/TBSCl) | -Si(CH₃)₂(C(CH₃)₃) | High | High |
| Triisopropylsilyl Chloride (TIPSCl) | -Si(CH(CH₃)₂)₃ | Very High | Very High |
| tert-Butyldiphenylsilyl Chloride (TBDPSCl) | -Si(Ph)₂(C(CH₃)₃) | Very High | Very High |
| Table 1: Comparison of Common Silylating Agents for Alcohol Protection. The stability of the corresponding silyl ether generally increases with the steric bulk of the silyl group. |
The following table summarizes typical yields for the protection of various alcohols using this compound and its common alternatives. While direct comparative studies under identical conditions are limited, these representative data provide a useful benchmark for performance.
| Alcohol Substrate | Silylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Primary Alcohol (e.g., 1-Butanol) | TESBr | Imidazole | DMF | 1-2 | >95 |
| Primary Alcohol (e.g., 1-Butanol) | TMSBr | Triethylamine | CH₂Cl₂ | 0.5 | >95 |
| Primary Alcohol (e.g., 1-Butanol) | TBDMSCl | Imidazole | DMF | 2 | >95 |
| Secondary Alcohol (e.g., Cyclohexanol) | TESBr | Imidazole | DMF | 2-4 | ~90 |
| Secondary Alcohol (e.g., Cyclohexanol) | TMSBr | Triethylamine | CH₂Cl₂ | 1-2 | ~90 |
| Secondary Alcohol (e.g., Cyclohexanol) | TBDMSCl | Imidazole | DMF | 4-8 | ~90 |
| Tertiary Alcohol (e.g., tert-Butanol) | TESBr | DMAP/Et₃N | CH₂Cl₂ | 24 | ~70-80 |
| Tertiary Alcohol (e.g., tert-Butanol) | TBDMSCl | Imidazole | DMF | >24 | ~60-70 |
| Table 2: Performance Data in Alcohol Protection. Yields are representative and can vary based on specific reaction conditions and substrate. |
Experimental Protocols: Alcohol Protection and Deprotection
Protocol 1: Protection of a Primary Alcohol using this compound
Objective: To protect a primary alcohol as its triethylsilyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Orthogonal Deprotection of a Triethylsilyl Ether
Objective: To selectively deprotect a triethylsilyl ether in the presence of a tert-butyldimethylsilyl ether.
Materials:
-
Substrate containing both TES and TBDMS ethers (1.0 equiv)
-
Formic acid (5-10% in methanol)
-
Methanol
Procedure:
-
Dissolve the protected compound in methanol.
-
Add the formic acid solution in methanol dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the selective deprotection by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.[1]
References
Validating Triethylsilyl Ether Product Structure by NMR: A Comparative Guide
For researchers in organic synthesis and drug development, the precise structural confirmation of protected intermediates is paramount. Triethylsilyl (TES) ethers are frequently employed as protecting groups for alcohols due to their moderate stability and straightforward removal. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for validating the successful formation of a TES ether and ensuring its purity. This guide provides a comparative analysis of the NMR data for TES-protected alcohols against other common silyl ethers, detailed experimental protocols, and a clear workflow for structural verification.
Comparison of Silyl Ether NMR Data
The key to identifying the formation of a silyl ether lies in the characteristic signals of the silyl group and the upfield shift of the adjacent proton and carbon signals of the original alcohol. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and trimethylsilyl (TMS) ethers.
| Silyl Ether | Protecting Group Structure | Typical ¹H NMR Chemical Shifts (δ, ppm) | Typical ¹³C NMR Chemical Shifts (δ, ppm) |
| Triethylsilyl (TES) Ether | -Si(CH₂CH₃)₃ | Quartet: ~0.5 - 0.7 (6H, J ≈ 7.8 Hz, Si-CH₂ -CH₃) Triplet: ~0.9 - 1.0 (9H, J ≈ 7.8 Hz, Si-CH₂-CH₃ ) | Si-CH₂-CH₃: ~7.4 Si-CH₂-CH₃: ~3.6 |
| tert-Butyldimethylsilyl (TBDMS) Ether | -Si(CH₃)₂(C(CH₃)₃) | Singlet: ~0.05 (6H, Si-(CH₃ )₂) Singlet: ~0.9 (9H, C-(CH₃ )₃) | Si-(CH₃)₂: ~-5.0 C-(CH₃)₃: ~26.0 Si-C(CH₃)₃: ~18.0 |
| Trimethylsilyl (TMS) Ether | -Si(CH₃)₃ | Singlet: ~0.1 (9H, Si-(CH₃ )₃) | Si-(CH₃)₃: ~0.0 |
Note: Chemical shifts are reported for CDCl₃ solutions and may vary slightly depending on the solvent and the structure of the alcohol.
Identifying Common Impurities
During the synthesis of a TES ether, several impurities can be present in the crude product. Their characteristic NMR signals can help in assessing the purity of the desired product.
-
Unreacted Alcohol: The characteristic signal of the alcohol's hydroxyl proton (R-OH ), which is typically a broad singlet, will be present. Its chemical shift is concentration and solvent-dependent but generally appears between 1-5 ppm. The signals for the protons and carbons of the alcohol itself will also be observed.
-
Triethylsilanol ((C₂H₅)₃SiOH): Formed by the hydrolysis of the silylating agent or the TES ether, this impurity shows a broad singlet for the Si-OH proton. The ethyl groups give rise to a quartet around 0.64 ppm and a triplet around 0.98 ppm.[1]
-
Triethylsilane ((C₂H₅)₃SiH): If used as a reagent or formed as a byproduct, it will show a characteristic Si-H signal.
-
Solvent and Reagent Residues: Signals from solvents (e.g., dichloromethane, DMF) and reagents (e.g., triethylamine, imidazole) may also be present.
Experimental Protocols
Synthesis of a Triethylsilyl Ether
This protocol describes the general procedure for the protection of a primary alcohol with triethylsilyl chloride.
Materials:
-
Primary alcohol (1.0 equiv)
-
Triethylsilyl chloride (TESCl) (1.2 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol and imidazole in anhydrous DCM at 0 °C under an inert atmosphere, add triethylsilyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude TES ether.
-
Purify the crude product by silica gel column chromatography if necessary.
NMR Sample Preparation and Analysis
Procedure:
-
Dissolve approximately 5-10 mg of the purified triethylsilyl ether product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the TES ether and assess its purity.
Workflow for TES Ether Structure Validation
The following diagram illustrates the logical workflow for the validation of a triethylsilyl ether product.
References
A Head-to-Head Battle: Fluoride-Based vs. Acid-Catalyzed TES Deprotection
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving the desired molecular architecture. The triethylsilyl (TES) group is a commonly employed protecting group for hydroxyl functionalities due to its moderate stability and ease of removal. The choice of deprotection strategy, however, can significantly impact reaction efficiency, yield, and chemoselectivity. This guide provides an objective comparison of two of the most prevalent methods for TES deprotection: fluoride-based and acid-catalyzed cleavage, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
At a Glance: Key Differences
| Feature | Fluoride-Based Deprotection | Acid-Catalyzed Deprotection |
| Primary Reagents | Tetrabutylammonium fluoride (TBAF), Hydrogen fluoride-pyridine (HF-Pyridine) | Formic acid, Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TsOH) |
| Mechanism | Nucleophilic attack of fluoride on the silicon atom | Protonation of the ether oxygen followed by nucleophilic attack |
| Selectivity | Generally high; can be tuned by choice of fluoride source and conditions | Good, particularly for cleaving TES in the presence of more robust silyl ethers |
| Common Side Reactions | Base-sensitive functional group degradation (with TBAF), partial deprotection of other silyl groups (with HF-Pyridine) | Acid-sensitive functional group degradation, deglycosylation in nucleosides |
| Work-up | Often requires aqueous work-up to remove fluoride salts, which can be problematic for polar products | Typically involves neutralization and extraction |
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for various fluoride-based and acid-catalyzed TES deprotection reactions, highlighting the reaction conditions, yields, and any notable observations.
Fluoride-Based Deprotection of TES Ethers
| Reagent | Substrate | Conditions | Time | Yield (%) | Notes |
| TBAF | TES-protected secondary alcohol | THF, 25°C | 3 h | 90 | A robust and generally applicable method.[1] |
| HF-Pyridine (4%) | Dinucleoside with TES and TBDMS protection | Pyridine, 0-25°C | 1-2 h | ~20-50 | Significant formation of TBDMS deprotected side products was observed.[2] |
| aq. Cs₂CO₃ | TES-protected acetylene | MeCN, rt | 16 h | 85 | A milder fluoride-free basic method for selective TES deprotection.[3] |
Acid-Catalyzed Deprotection of TES Ethers
| Reagent | Substrate | Conditions | Time | Yield (%) | Notes |
| Formic Acid (5-10%) | Dinucleoside with TES and TBDMS protection | Methanol, 25°C | 2-3 h | 70-85 | Excellent chemoselectivity; TBDMS groups remained intact.[2] |
| Formic Acid (5%) | Dinucleoside with TES and TBDMS protection | CH₂Cl₂, 25°C | 20-24 h | 50-60 | Slower reaction and lower yield in aprotic solvent.[2] |
| Acetic Acid | TES-protected alcohol with other sensitive groups | H₂O-HOAc-THF, 25°C | - | Quantitative | Mild conditions that leave glycosidic links, a spiroacetal, and an epoxide intact.[1] |
| p-Toluenesulfonic acid | TES-protected alcohol | Methanol, 0°C | 1-2 h | - | A standard acidic deprotection method.[4] |
| Trifluoroacetic acid | TES-protected alcohol | aq. THF, 0°C | 30 min | - | Effective for rapid deprotection.[5] |
Reaction Mechanisms Visualized
The distinct mechanisms of fluoride-based and acid-catalyzed TES deprotection are central to understanding their reactivity and selectivity. Both pathways proceed through a pentacoordinate silicon intermediate.
Caption: Fluoride-based TES deprotection mechanism.
References
Safety Operating Guide
Proper Disposal of Bromotriethylsilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential guidance on the proper disposal procedures for bromotriethylsilane.
Due to the limited availability of a specific, publicly accessible Safety Data Sheet (SDS) for this compound, this guidance is based on the procedures for the closely related compound, bromotrimethylsilane, and general best practices for the disposal of reactive organosilicon compounds. It is crucial to consult the specific SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department for detailed instructions.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.
Quantitative Data Summary
The following table summarizes key hazard information for bromotrimethylsilane, which is expected to be similar for this compound. This data underscores the importance of careful handling and disposal.
| Hazard Classification | Description | Citation |
| Flammable Liquid | Highly flammable liquid and vapor. | [1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [2][3] |
| Eye Damage/Irritation | Causes serious eye damage. | [2][3] |
| Acute Toxicity (Oral) | Toxic if swallowed. | |
| Reactivity | Reacts violently with water and is moisture-sensitive. | [2][4][5] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the general procedure for preparing the waste for collection.
1. Neutralization of Small Residual Amounts (for cleaning glassware, etc.):
-
Principle: Slowly and carefully react the this compound with a suitable solvent to neutralize its reactivity. This procedure should only be performed by trained personnel.
-
Methodology:
-
In a fume hood, place the item containing the residual this compound in a suitable container (e.g., a beaker or flask) of an appropriate size.
-
Slowly add a large excess of a non-reactive solvent such as diethyl ether or toluene to the container.
-
With constant stirring, slowly add a protic solvent like isopropanol or ethanol dropwise to the mixture. This will react with the this compound. Be prepared for a possible exothermic reaction and gas evolution.
-
Once the reaction has ceased, the resulting solution should be considered hazardous waste.
-
2. Collection and Storage of Waste:
-
Container: Use a designated, properly labeled, and chemically resistant container for collecting all this compound waste, including the neutralized solutions and any contaminated materials (e.g., absorbent pads, gloves).
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation and the specific contents.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as water, strong oxidizing agents, acids, and bases.[2][6]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide them with a complete and accurate description of the waste contents.
-
Never dispose of this compound down the drain or in regular trash.[1]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to absorb the spill.[2] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and collect the decontamination materials as hazardous waste.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Bromotrimethylsilane | C3H9BrSi | CID 76113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromotrimethylsilane | 2857-97-8 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Handling Guide for Bromosilanes: A Focus on Bromotriethylsilane Analogs
Bromotriethylsilane is a reactive chemical that demands careful handling to ensure the safety of laboratory personnel. This guide provides essential information on the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound and its analogs.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. For handling this compound and similar bromosilanes, the following equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye burns and irritation.[1][2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact, which can lead to severe burns.[1][3] Always inspect gloves for integrity before use. |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron. | Protects against skin exposure from spills and splashes.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if working outside of a fume hood or if exposure limits are exceeded.[1][2] | Protects against inhalation of vapors, which can cause severe respiratory tract irritation and burns.[1] |
Experimental Protocol: Safe Handling of this compound
Following a strict protocol is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Remove all potential ignition sources from the work area, as this compound analogs are flammable.[1][2]
-
Ground and bond all containers and transfer equipment to prevent static discharge.[1]
2. Handling the Chemical:
-
Wear all the recommended PPE as detailed in the table above.
-
When transferring the liquid, use spark-proof tools.[1]
-
Avoid direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing.[1]
-
Keep the container tightly closed when not in use to prevent the release of vapors and contact with moisture.[3]
3. Spills and Leaks:
-
In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth.[1]
-
Do not use combustible materials for absorption.
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Ventilate the area of the spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of unused or waste this compound as hazardous waste in accordance with local, state, and federal regulations. Do not pour it down the drain.
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed, labeled bag and disposed of as hazardous waste.
-
Empty Containers: Empty containers may still contain hazardous residue and vapors.[1] Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent (if safe and permissible by your institution's EHS guidelines) and disposed of as hazardous waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
